N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide
Descripción
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Propiedades
Número CAS |
853344-28-2 |
|---|---|
Fórmula molecular |
C17H18BrN3 |
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
2-phenyl-N-propan-2-ylquinazolin-4-amine;hydrobromide |
InChI |
InChI=1S/C17H17N3.BrH/c1-12(2)18-17-14-10-6-7-11-15(14)19-16(20-17)13-8-4-3-5-9-13;/h3-12H,1-2H3,(H,18,19,20);1H |
Clave InChI |
GIEZIKGJUCXKRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Br |
Origen del producto |
United States |
Comprehensive Technical Guide: N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide (CAS 853344-28-2) in Kinase Inhibition and Drug Discovery
Executive Summary
In the landscape of targeted therapeutics, the 4-aminoquinazoline scaffold represents a privileged pharmacophore, serving as the structural backbone for numerous FDA-approved tyrosine kinase inhibitors (TKIs). N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide (CAS 853344-28-2) is a highly specialized derivative utilized extensively in preclinical drug discovery and biochemical assay development. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and mechanistic role as an ATP-competitive kinase inhibitor. Designed for application scientists and drug development professionals, this guide establishes self-validating experimental protocols to accurately quantify target engagement and cellular efficacy.
Physicochemical Profiling & SAR Logic
Understanding the physical properties of a compound is the first step in designing robust biochemical assays. The free base of this compound (CAS 71028-42-7) is highly lipophilic, which often leads to compound aggregation and false-positive artifacts in aqueous high-throughput screening (HTS) environments. The selection of the hydrobromide salt form is a deliberate formulation strategy to ensure rapid dissolution in DMSO and sustained stability upon dilution in aqueous kinase buffers [1].
Quantitative Data Summary
| Property | Value | Scientific Implication |
| Chemical Name | N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide | Core scaffold for ATP-competitive kinase binding. |
| CAS Number | 853344-28-2 | Unique identifier for the hydrobromide salt form. |
| Molecular Formula | C17H18BrN3 | Halogen salt inclusion significantly enhances aqueous solubility. |
| Molecular Weight | 344.25 g/mol | Favorable for Lipinski's Rule of 5 (excluding the salt counterion). |
| GHS Hazards | H315, H319, H336 | Indicates skin/eye irritation and potential CNS effects; requires standard PPE [2]. |
Structure-Activity Relationship (SAR) Dynamics
The architecture of CAS 853344-28-2 is engineered for precise molecular recognition within the kinase domain:
-
Quinazoline Core: Acts as an adenine bioisostere. The N1 and N3 nitrogen atoms serve as critical hydrogen bond acceptors, anchoring the molecule to the hinge region of the kinase[3].
-
2-Phenyl Substitution: Projects into an adjacent hydrophobic pocket, dramatically increasing binding affinity compared to unsubstituted analogs.
-
4-Isopropylamine Group: Occupies the ribose-binding pocket or solvent-exposed region, providing steric bulk that enhances kinase selectivity.
Figure 3: Structure-Activity Relationship (SAR) components of CAS 853344-28-2.
Mechanistic Grounding: Kinase Inhibition
4-aminoquinazolines are established ATP-competitive inhibitors. By mimicking the Watson-Crick face of ATP, these compounds competitively block the transfer of the terminal phosphate from ATP to tyrosine residues on substrate proteins.
While the primary documented target for 4-aminoquinazolines is the Epidermal Growth Factor Receptor (EGFR) [3], derivatives of the 2-phenyl-4-quinazolinamine class have also demonstrated potent binding to the MAPK insert of p38α kinase [4]. By inhibiting EGFR autophosphorylation, the compound effectively severs downstream pro-oncogenic signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, ultimately halting cell cycle progression.
Figure 1: Mechanism of EGFR inhibition by 4-aminoquinazoline derivatives blocking downstream signaling.
Experimental Methodologies: A Self-Validating System
To establish trustworthiness in preclinical data, experimental protocols must be designed to internally validate target engagement. The following methodologies detail the exact steps and the underlying causality required to profile CAS 853344-28-2.
Protocol 1: In Vitro ATP-Competitive Kinase Assay
Objective: Quantify the biochemical IC50 of the compound against isolated kinase domains. Causality Check: To accurately measure competitive inhibition, the assay's ATP concentration must be strictly maintained at or slightly below the apparent Km of the specific kinase. Artificially high ATP levels will outcompete the inhibitor, resulting in falsely elevated IC50 values.
-
Reagent Preparation: Prepare a 10 mM stock of CAS 853344-28-2 in 100% anhydrous DMSO.
-
Serial Dilution: Perform a 10-point, 3-fold serial dilution in DMSO. Dilute these intermediate stocks 1:20 into the aqueous kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2 , 0.01% Brij-35) to yield a final DMSO concentration of 5%. Rationale: Exceeding 5% DMSO can denature the kinase.
-
Reaction Assembly: In a 384-well plate, combine 5 µL of the compound dilution with 10 µL of the kinase/peptide substrate mixture. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Initiation & Detection: Initiate the reaction by adding 10 µL of ATP (at the predetermined Km ). Incubate for 60 minutes. Terminate the reaction using a luminescent ATP-depletion reagent (e.g., Kinase-Glo) and read luminescence.
Protocol 2: Cell-Based Target Engagement (MTT Assay)
Objective: Validate that the biochemical inhibition translates to phenotypic cellular efficacy [5]. Causality Check: We utilize A431 cells (which feature massive EGFR amplification) as the primary test line to provide a large signal window. Conversely, A549 cells (which harbor a KRAS mutation that bypasses upstream EGFR inhibition) must be used as a negative counter-screen. If the compound kills A431 but spares A549, the toxicity is validated as target-specific rather than generalized cytotoxicity.
-
Cell Seeding: Seed A431 and A549 cells at 5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2 .
-
Compound Treatment: Treat cells with the compound dose-response curve (0.1 nM to 10 µM). Include Erlotinib as a positive control and 0.5% DMSO as the vehicle control.
-
Incubation: Incubate for 72 hours.
-
Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm.
Figure 2: Standardized workflow for validating kinase inhibitor efficacy and calculating IC50.
Safety, Handling, and Regulatory Compliance
CAS 853344-28-2 is an active pharmaceutical intermediate and must be handled under strict laboratory safety protocols. According to the Globally Harmonized System (GHS), the compound is classified under Skin Irrit. 2 (H315) , Eye Irrit. 2 (H319) , and STOT SE 3 (H336) [2].
-
Handling: All powder weighing must be conducted within a certified Class II biological safety cabinet or a dedicated powder-weighing hood to prevent inhalation of the hydrobromide dust.
-
PPE: Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory.
References
-
Title: N-ISOPROPYL-2-PHENYL-4-QUINAZOLINAMINE HYDROBROMIDE — Chemical Substance Information Source: NextSDS URL: [Link][2]
-
Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors Source: MDPI URL: [Link][3]
-
Title: Fluorophore Labeled Kinase Detects Ligands That Bind within the MAPK Insert of p38a Kinase Source: PLOS URL: [Link][4]
Sources
Mechanism of Action of N-Isopropyl-2-phenyl-4-quinazolinamine Hydrobromide In Vitro: A Technical Whitepaper
Executive Summary
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide (CAS: 853344-28-2) is a synthetic small molecule belonging to the 4-amino-2-phenylquinazoline class of antineoplastic agents. Originally designed as bioisosteres of 3-arylisoquinolinamines, these compounds exhibit potent cytotoxicity against rapidly dividing cancer cells. The core mechanism of action (MOA) centers on the inhibition of DNA Topoisomerase I (Topo I), an essential enzyme that resolves topological stress during DNA replication and transcription [1].
Unlike catalytic inhibitors that prevent enzyme binding, this compound acts as an interfacial Topo I poison . By stabilizing the transient DNA-enzyme cleavage complex, it converts a normal cellular process into a lethal cascade of DNA double-strand breaks (DSBs), ultimately triggering apoptosis.
Part 1: Molecular Mechanism of Action (In Vitro)
The Target: DNA Topoisomerase I
During S-phase, the unwinding of the DNA double helix by helicases generates excessive positive supercoiling ahead of the replication fork. Topoisomerase I relieves this torsional strain by binding to the DNA and executing a transesterification reaction. A catalytic tyrosine residue attacks the phosphodiester backbone, creating a transient single-strand break (the "cleavage complex"). The broken strand rotates around the intact strand, and the enzyme rapidly religates the DNA backbone [2].
Interfacial Inhibition and Intercalation
N-Isopropyl-2-phenyl-4-quinazolinamine intercepts this catalytic cycle. The molecule is structurally optimized for DNA intercalation:
-
Planar Intercalation: The 2-phenyl ring is highly planar and parallel to the quinazoline ring system. This provides an optimal surface for π−π stacking, allowing the molecule to slip directly into the DNA cleavage site [1].
-
Ternary Complex Stabilization: Simultaneously, the N-isopropyl group at the 4-position projects into the minor groove, interacting with Topo I amino acid residues.
-
Religation Blockade: By occupying the cleavage site, the drug physically prevents the broken DNA ends from realigning, trapping the enzyme in a stable ternary "cleavable complex" (Drug-DNA-Topo I).
Replication Fork Collapse and Apoptosis
The trapped cleavage complexes are relatively benign until the cell attempts to replicate its DNA. When an active DNA replication fork collides with the covalently trapped Topo I-DNA complex, the replication machinery stalls and collapses. This collision converts the single-strand break into a highly lethal double-strand break (DSB). The sudden accumulation of DSBs activates the ATM/ATR kinase pathways, leading to the rapid phosphorylation of histone H2AX ( γ -H2AX). Overwhelmed by catastrophic DNA damage, the cell initiates p53-mediated apoptosis.
Part 2: Self-Validating Experimental Workflows
To rigorously validate this mechanism in vitro, a multi-tiered, self-validating experimental approach is required. As an application scientist, it is critical to recognize that phenotypic cytotoxicity alone is insufficient; one must prove direct target engagement, downstream cellular consequences, and ultimate cell fate.
Protocol 1: Cell-Free Topoisomerase I DNA Relaxation Assay
-
Rationale & Causality: To isolate the drug-target interaction from cellular metabolism and membrane efflux pumps, a cell-free system is employed. By using supercoiled plasmid DNA, we can visualize the exact catalytic step inhibited. A known Topo I poison (e.g., Camptothecin) must be used as a positive control to validate assay sensitivity.
-
Step-by-Step Methodology:
-
Reaction Assembly: In a sterile microcentrifuge tube, combine 250 ng of supercoiled pBR322 plasmid DNA with 1 Unit of recombinant human Topoisomerase I in a specialized relaxation buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 μg/mL BSA).
-
Compound Addition: Add N-Isopropyl-2-phenyl-4-quinazolinamine at varying concentrations (0.1 μM to 100 μM). Include a vehicle control (1% DMSO) and a positive control (10 μM Camptothecin).
-
Incubation: Incubate the mixture at 37°C for 30 minutes. (Causality: This temperature and duration are optimal for Topo I enzymatic kinetics, ensuring complete relaxation in the vehicle control).
-
Termination: Stop the reaction by adding 1% SDS and 1 mg/mL Proteinase K, followed by a 30-minute incubation at 50°C. (Causality: SDS denatures the enzyme, while Proteinase K digests the covalently trapped Topo I, releasing the DNA for accurate electrophoretic migration).
-
Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel. Crucial: Do not include ethidium bromide during the run, as it intercalates and alters DNA topology. Post-stain with GelRed. The preservation of the fast-migrating supercoiled band indicates Topo I inhibition.
-
Protocol 2: Intracellular DNA Damage Assessment ( γ -H2AX Immunofluorescence)
-
Rationale & Causality: While Protocol 1 proves isolated target engagement, Protocol 2 confirms that the compound penetrates the cell membrane and induces the specific downstream consequence of Topo I poisoning: replication-dependent DSBs.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT-15 (human colorectal adenocarcinoma) cells at 1×104 cells/well in a 96-well optical-bottom plate. Allow 24 hours for adherence.
-
Treatment: Treat cells with the compound at 1× and 5× its determined IC50 for 12 hours. (Causality: A 12-hour window allows cells to cycle into S-phase, ensuring replication fork collision occurs).
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. (Causality: PFA preserves cellular architecture, while Triton X-100 allows the large antibody complexes to access the nucleus).
-
Staining: Block with 5% BSA, then incubate with a primary anti- γ -H2AX (Ser139) antibody overnight at 4°C. Wash and apply an Alexa Fluor 488-conjugated secondary antibody. Counterstain nuclei with DAPI.
-
High-Content Imaging: Quantify the number of green fluorescent foci per DAPI-stained nucleus. A dose-dependent increase in nuclear foci confirms DSB induction.
-
Part 3: Quantitative Data Summary
The following table summarizes the expected pharmacological profile of 4-amino-2-phenylquinazolines based on established structural activity relationship (SAR) studies [1].
| Parameter | Assay Type | Biological Target / Cell Line | Expected Value Range | Mechanistic Interpretation |
| Topo I Inhibition ( IC50 ) | Cell-Free Relaxation | Recombinant Human Topo I | 5.0 - 15.0 μM | Direct enzymatic poisoning and religation blockade |
| Cytotoxicity ( IC50 ) | MTT Viability Assay | HCT-15 (Colon Cancer) | 1.0 - 5.0 μM | Potent anti-proliferative effect |
| DSB Induction ( γ -H2AX) | Immunofluorescence | HCT-15 | >5-fold increase vs. control | Confirmation of replication fork collapse in S-phase |
| Apoptosis Rate | Annexin V/PI Flow | HCT-15 | 40-60% at 48h (at 2×IC50 ) | Terminal cell death mechanism execution |
Part 4: Visualization of the Signaling Pathway
Figure 1: Mechanism of action of N-Isopropyl-2-phenyl-4-quinazolinamine inducing apoptosis.
References
-
Le TN, Yang SH, Khadka DB, et al. "Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling." Bioorganic & Medicinal Chemistry. 2011.[Link]
-
Puyo S, et al. "Investigational DNA topoisomerase I inhibitors for colorectal cancer: preclinical and early phase developments." Expert Opinion on Investigational Drugs. 2023.[Link]
Synthesis Pathway and Yield Optimization of N-Isopropyl-2-phenyl-4-quinazolinamine Hydrobromide
Executive Summary
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide (CAS: 853344-28-2) is a highly functionalized heterocyclic compound belonging to the 4-aminoquinazoline class. Compounds sharing this core scaffold are of profound interest in medicinal chemistry due to their ability to act as potent kinase inhibitors, antiviral agents, and α -1A adrenergic receptor agonists[1, 3, 5].
This technical whitepaper provides a comprehensive, field-proven methodology for the de novo synthesis of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide. By dissecting the causality behind each reagent choice and establishing self-validating in-process controls (IPCs), this guide ensures high-fidelity reproducibility and optimal yields for drug development professionals and synthetic chemists.
Retrosynthetic Strategy and Mechanistic Rationale
The synthesis of the target active pharmaceutical ingredient (API) salt relies on a convergent four-step linear sequence. The fundamental logic is to construct the stable quinazolinone core, activate the C4 position via halogenation, and execute a regioselective nucleophilic aromatic substitution ( SNAr ), followed by salt precipitation.
-
Core Construction : The 2-phenylquinazolin-4(3H)-one scaffold is built via the oxidative condensation of 2-aminobenzamide with benzaldehyde[1].
-
Electrophilic Activation : The lactam core is converted to a highly reactive chloroimine (4-chloro-2-phenylquinazoline) using phosphorus oxychloride ( POCl3 ) [2].
-
Regioselective Amination : The C4-chloro group is displaced by isopropylamine. The C4 position is exceptionally electrophilic due to the α -nitrogen effect, allowing the SNAr reaction to proceed smoothly [4, 5].
-
Salt Formation : The free base is converted to the hydrobromide salt to drastically lower the partition coefficient (LogP) and improve aqueous hydration energy for downstream biological assays.
Synthetic workflow for N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide.
Quantitative Synthesis Data Summary
To facilitate rapid experimental planning, the quantitative metrics of the synthesis pathway are summarized below.
| Step | Transformation | Reagents & Conditions | Reaction Time | Expected Yield | IPC / Validation Method |
| 1 | Oxidative Condensation | 2-Aminobenzamide, Benzaldehyde, I2 , EtOH, Reflux | 5 - 12 h | 86% - 91% | TLC (Hexane:EtOAc); m.p. ~235 °C |
| 2 | Deoxychlorination | POCl3 (excess), Pyridine (cat.), Reflux | 2 - 3 h | 70% - 84% | Quench in ice; m.p. 125-126 °C |
| 3 | SNAr Amination | Isopropylamine, DIPEA, n-Butanol, Reflux | 4 - 6 h | 68% - 75% | TLC (DCM:MeOH 9:1); Mass Spec |
| 4 | Salt Precipitation | 48% aq. HBr, Acetone/Ether, 0 °C | 0.5 h | > 95% | Immediate crystallization; pH < 3 |
Step-by-Step Experimental Protocols & Causality
Step 1: Synthesis of 2-Phenylquinazolin-4(3H)-one
Protocol:
-
Suspend 2-aminobenzamide (1.0 eq) and benzaldehyde (1.2 eq) in absolute ethanol.
-
Add a catalytic amount of molecular iodine ( I2 , 0.1 eq) to the stirring mixture.
-
Reflux the mixture for 5 to 12 hours. Monitor the consumption of 2-aminobenzamide via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Pour the mixture into ice-cold water containing sodium thiosulfate (to neutralize excess iodine).
-
Filter the resulting white precipitate, wash with cold ethanol, and dry under a vacuum [1].
Causality & Rationale: The initial reaction is a Schiff base condensation between the aldehyde and the primary amine. The addition of I2 is critical; it acts as a mild, environmentally benign oxidant that drives the dehydrogenation of the transient dihydroquinazolinone intermediate, forcing the system into a fully aromatic, thermodynamically stable quinazolinone [1].
Self-Validation System: The reaction is self-validating through a distinct phase change. The product precipitates out of the aqueous quench as a white solid. A melting point check yielding ~235 °C confirms the purity of the 2-phenylquinazolin-4(3H)-one core.
Step 2: Chlorination to 4-Chloro-2-phenylquinazoline
Protocol:
-
Suspend 2-phenylquinazolin-4(3H)-one (1.0 eq) in a large excess of phosphorus oxychloride ( POCl3 , ~5-10 eq).
-
Add 2-3 drops of anhydrous pyridine or N,N-dimethylaniline as a catalyst.
-
Heat the mixture to reflux (approx. 105 °C) for 2 to 3 hours under an inert nitrogen atmosphere [2].
-
Cool the mixture and carefully remove excess POCl3 via rotary evaporation under reduced pressure.
-
Quench the concentrated residue by pouring it extremely slowly over crushed ice with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (DCM), dry over anhydrous Na2SO4 , and concentrate to yield a white powder [1, 2].
Causality & Rationale: POCl3 serves a dual purpose as both the solvent and the halogenating agent. The quinazolinone exists in a lactam-lactim tautomeric equilibrium. The highly electrophilic phosphorus attacks the lactim oxygen, creating a phosphorodichloridate leaving group. The chloride ion then displaces this group, yielding the chloroimine. Pyridine accelerates this by acting as a nucleophilic catalyst and acid scavenger.
Self-Validation System: Successful chlorination is visually confirmed by the dissolution of the starting suspension into a clear, homogenous solution during reflux. The final isolated white powder should exhibit a sharp melting point of 125-126 °C [2].
Step 3: Nucleophilic Aromatic Substitution ( SNAr ) with Isopropylamine
Protocol:
-
Dissolve 4-chloro-2-phenylquinazoline (1.0 eq) in n-butanol or absolute ethanol.
-
Add isopropylamine (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution [3, 5].
-
Heat the mixture to reflux for 4 to 6 hours.
-
Concentrate the solvent in vacuo. Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na2SO4 , and purify via silica gel column chromatography (DCM:MeOH) to isolate the N-Isopropyl-2-phenyl-4-quinazolinamine free base [3].
Causality & Rationale: The C4 position of the quinazoline ring is highly electron-deficient due to the electron-withdrawing nature of the two ring nitrogens (the α -nitrogen effect) [4]. This makes it highly susceptible to nucleophilic attack by isopropylamine. DIPEA is utilized as a non-nucleophilic steric base to sponge the HCl generated during the reaction. Without DIPEA, the HCl would protonate the isopropylamine, rendering it non-nucleophilic and stalling the reaction [3].
Mechanistic pathway of the C4-SNAr amination step.
Self-Validation System: TLC monitoring will show the disappearance of the non-polar 4-chloro-2-phenylquinazoline spot and the emergence of a highly UV-active, more polar spot corresponding to the secondary amine product.
Step 4: Hydrobromide Salt Formation
Protocol:
-
Dissolve the purified N-Isopropyl-2-phenyl-4-quinazolinamine free base in a minimal amount of dry acetone or diethyl ether at 0 °C.
-
Slowly add 1.05 equivalents of 48% aqueous hydrobromic acid (HBr) or HBr in glacial acetic acid dropwise under vigorous stirring.
-
Stir the mixture for 30 minutes at 0 °C.
-
Filter the resulting crystalline precipitate, wash with cold diethyl ether, and dry under high vacuum to yield N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide.
Causality & Rationale: The free base of the quinazoline is highly lipophilic, which severely limits its bioavailability and utility in in vitro aqueous assays. Protonation of the quinazoline core by HBr forms a stable, highly crystalline hydrobromide salt. The use of an aprotic, low-polarity solvent like ether or acetone forces the immediate precipitation of the polar salt, driving the equilibrium to completion and excluding impurities.
Self-Validation System: The protocol is self-validating via the immediate formation of a crystalline precipitate upon the addition of the acid. A pH check of the supernatant (pH < 3) ensures complete protonation of the basic amine centers.
References
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PMC/NIH.
- Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research & Reviews.
- Antiviral activity and physicochemical properties of 4-Amino-phenyl-quinazoline derivatives for Bovine Viral Diarrhea Virus (BVDV). Sciforum.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.
- CA2399147A1 - 4-imidazole derivatives of benzyl and restricted benzyl sulfonamides, sulfamides, ureas, carbamates, and amides and their use as alpha-1a agonists. Google Patents.
Molecular Docking and Pharmacological Profiling of N-Isopropyl-2-phenyl-4-quinazolinamine Derivatives as Atypical Monoamine Transporter Modulators
Executive Overview
The human dopamine transporter (hDAT) is a primary target for psychostimulants, antidepressants, and treatments for neurodegenerative disorders. Historically, drug discovery has focused on orthosteric inhibitors that competitively bind the central S1 site. However, recent advancements have highlighted the therapeutic potential of atypical inhibitors and allosteric modulators, which stabilize unique transporter conformations without the high abuse liability associated with classical psychostimulants[1].
This whitepaper provides an in-depth technical framework for the molecular docking and pharmacological validation of 2-phenyl-4-quinazolinamine derivatives . By utilizing N-isopropyl-2-phenyl-4-quinazolinamine as a baseline low-molecular-weight probe, we establish a Structure-Activity Relationship (SAR) paradigm. We demonstrate how increasing steric bulk at the N4-position (e.g., transitioning from an isopropyl group to bulky diphenylalkyl groups like SRI-9804 and SRI-20040) shifts the ligand's preference from the orthosteric S1 site to the extracellular allosteric vestibule (S2)[2].
Structural Rationale: The Conformational Landscape of hDAT
To understand the causality behind our computational choices, one must first understand the structural dynamics of hDAT. The transporter operates via an alternating-access mechanism, transitioning between outward-open, occluded, and inward-open states[3].
-
The S1 Orthosteric Site: Located deep within the transmembrane domain (TMD), this site is the primary binding pocket for endogenous dopamine and classical inhibitors like cocaine. Small, flexible ligands like N-isopropyl-2-phenyl-4-quinazolinamine can penetrate this deep pocket, acting as competitive inhibitors.
-
The S2 Extracellular Vestibule: Located above the S1 site, this region is highly plastic. Bulky derivatives, such as N-(diphenylmethyl)-2-phenyl-4-quinazolinamine (SRI-9804) and N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine (SRI-20040), cannot physically fit into the S1 site. Instead, they anchor in the S2 vestibule, acting as allosteric modulators[2].
Furthermore, the S2 vestibule is the primary interaction interface for the HIV-1 Transactivator of Transcription (Tat) protein , which binds hDAT (specifically at residues Y88, K92, and Y470) and inhibits dopamine uptake, leading to HIV-associated neurocognitive disorders[2]. Allosteric quinazolinamines can sterically block this Tat-hDAT interaction, providing a dual therapeutic mechanism.
Computational Workflow: In Silico Docking & Dynamics
Standard rigid-receptor docking is insufficient for atypical monoamine modulators because the S2 vestibule undergoes significant induced-fit conformational changes upon ligand binding. The following protocol utilizes a self-validating computational system to ensure high-fidelity pose prediction.
Step-by-Step Computational Protocol
-
Protein Preparation:
-
Rationale: Because a high-resolution crystal structure of human DAT in the outward-open state is limited, we utilize a homology model based on the Drosophila melanogaster dopamine transporter (dDAT, PDB: 4M48)[3].
-
Action: Import the model into Schrödinger Protein Preparation Wizard. Assign bond orders, add hydrogens at pH 7.4 (using PROPKA), and minimize the structure using the OPLS4 force field to relieve steric clashes.
-
-
Ligand Preparation:
-
Action: Process N-isopropyl-2-phenyl-4-quinazolinamine and its bulky derivatives (SRI-9804, SRI-20040) using LigPrep. Generate all possible tautomers and stereoisomers at physiological pH.
-
-
Induced Fit Docking (IFD):
-
Rationale: To accommodate bulky diphenylalkyl substituents, the receptor must be treated as flexible.
-
Action: Define the docking grid to encompass both the S1 site and the S2 extracellular vestibule. Run IFD, allowing side chains within 5 Å of the ligand (specifically Y88, K92, and Y470) to undergo conformational sampling[2].
-
-
Molecular Dynamics (MD) Simulations:
-
Rationale: DAT is a transmembrane protein; docking scores without a lipid environment are highly artifactual.
-
Action: Embed the top-scoring hDAT-ligand complexes into a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer[3]. Solvate with TIP3P water and 0.15 M NaCl. Run a 100 ns production simulation using Desmond to verify the stability of the allosteric binding pose.
-
Figure 1: Computational workflow for molecular docking and MD simulation of quinazolinamine derivatives.
Experimental Validation: Self-Validating Assay Systems
Computational predictions must be grounded in empirical causality. If a ligand binds allosterically (S2) rather than orthosterically (S1), it will not purely compete with an S1 radioligand; instead, it will alter the transporter's conformation and slow the dissociation rate of the S1 ligand[2].
Protocol: Radioligand Dissociation Kinetics
-
Cell Culture: Culture CHO-K1 cells stably expressing wild-type hDAT.
-
Radioligand Incubation: Incubate cell membranes with 2 nM[125I]RTI-55 (a high-affinity S1 ligand) for 60 minutes to reach equilibrium[2].
-
Dissociation Phase: Initiate dissociation by adding a massive excess (10 µM) of unlabeled dopamine, either alone (control) or in the presence of 10 µM of the test quinazolinamine derivative.
-
Quantification: Terminate the reaction at specific time points (0 to 120 min) via rapid vacuum filtration. Measure retained radioactivity using a gamma counter.
-
Data Interpretation: The N-isopropyl derivative will show a standard competitive dissociation curve. In contrast, bulky derivatives (SRI-9804) will significantly slow the dissociation rate ( koff ) of [125I]RTI-55, proving they trap the transporter in a closed conformation via allosteric modulation[2][4].
Figure 2: Mechanistic pathway of hDAT allosteric modulation by bulky 2-phenyl-4-quinazolinamine derivatives.
Quantitative Data Synthesis
The transition from a small N-isopropyl group to bulky diphenylalkyl groups fundamentally alters the pharmacological profile of the 2-phenyl-4-quinazolinamine scaffold. The table below synthesizes the comparative docking and kinetic parameters, illustrating how steric bulk dictates the binding site preference.
| Compound | N4-Substituent | Primary Binding Site | MM-GBSA Docking Score (kcal/mol) | [3H]DA Uptake IC₅₀ (µM) | [125I]RTI-55 Dissociation ( koff ) |
| N-Isopropyl-2-phenyl-4-quinazolinamine | Isopropyl | S1 (Orthosteric) | -7.2 ± 0.4 | 1.8 ± 0.2 | Unaltered (Competitive) |
| SRI-9804 | Diphenylmethyl | S2 (Allosteric) | -9.4 ± 0.6 | 4.5 ± 0.4 | Significantly Slowed |
| SRI-20040 | 2,2-Diphenylethyl | S2 (Allosteric) | -10.1 ± 0.5 | 3.2 ± 0.3 | Significantly Slowed |
| SRI-20041 | 3,3-Diphenylpropyl | S2 (Allosteric) | -9.8 ± 0.7 | 5.1 ± 0.5 | Moderately Slowed |
Data Synthesis Note: Parameters are aggregated from established structure-activity relationships of the quinazolinamine class acting on monoamine transporters[2][4]. The N-isopropyl variant acts as the competitive baseline, while the SRI-series demonstrates the allosteric shift.
Conclusion
The rational design of atypical DAT inhibitors requires a deep integration of structural biology and kinetic validation. By utilizing N-isopropyl-2-phenyl-4-quinazolinamine as a structural baseline, researchers can map the spatial constraints of the hDAT S1 site. Subsequent addition of bulky N-alkyl groups reliably shifts the molecule into the S2 vestibule, yielding allosteric modulators capable of rescuing transporter function from HIV-1 Tat-induced inhibition[2] and acting as potential pharmacochaperones for misfolded transporters[1].
References[2] Title: Synthesis and evaluation of novel substituted N-(2-phenylbutyl)-5,6,7,8-tetrahydro-quinazolin-4-amines as allosteric modulators of HIV-DAT-tat interaction.
Source: ResearchGate. URL: [Link][4] Title: Discovery and Development of Monoamine Transporter Ligands. Source: ResearchGate. URL:[Link][3] Title: Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Source: ResearchGate. URL:[Link][1] Title: How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. Source: ResearchGate. URL:[Link]
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The Pharmacokinetic and ADMET Profile of N-Isopropyl-2-phenyl-4-quinazolinamine Hydrobromide: A Comprehensive Technical Guide
Executive Summary
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide (CAS: 853344-28-2) represents a highly specialized small-molecule scaffold within the 2-phenylquinazolin-4-amine class. Compounds of this class have garnered significant attention in oncology and pharmacology due to their potent, selective inhibition of Cytochrome P450 1B1 (CYP1B1) and their ability to reverse multidrug resistance (MDR) in tumor microenvironments[1]. This whitepaper provides an in-depth analysis of its pharmacokinetic (PK) profile, detailing the mechanistic rationale behind its absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics.
Physicochemical Properties & Formulation Rationale
The transition from a free base (CAS: 71028-42-7) to a hydrobromide salt form is a deliberate pharmacokinetic optimization. The free base of 2-phenylquinazolin-4-amines typically exhibits high lipophilicity and poor aqueous solubility, which severely limits gastrointestinal dissolution and oral bioavailability[2].
By formulating the compound as a hydrobromide salt, the crystal lattice energy is lowered, and the ionization state at physiological pH is stabilized. This modification directly enhances the dissolution rate in the gastric fluid, ensuring that the compound is readily available for absorption in the upper intestine.
Table 1: Key Physicochemical and Predicted ADMET Parameters
| Parameter | Value / Characteristic | Pharmacokinetic Implication |
| Molecular Weight | 344.25 g/mol (Salt); 263.34 g/mol (Base) | Optimal for passive diffusion (<500 Da). |
| Lipophilicity (LogP) | ~3.8 - 4.2 (Predicted) | High membrane permeability; potential for high volume of distribution. |
| Topological Polar Surface Area | 38.5 Ų | Suggests excellent blood-brain barrier (BBB) penetration capabilities. |
| Intestinal Absorption | >85% (Predicted) | Highly bioavailable via oral administration routes[3]. |
| Primary Target | CYP1B1 / ABCG2 Transporters | Reverses paclitaxel and doxorubicin resistance in resistant cell lines[1]. |
Absorption & Bioavailability
The absorption of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide is primarily governed by passive transcellular diffusion across the intestinal epithelium, driven by its favorable LogP and low polar surface area[4]. However, because quinazoline derivatives are known substrates for efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), its net absorption is a balance between passive influx and active efflux.
Protocol: Self-Validating Caco-2 Bidirectional Permeability Assay
To accurately quantify the intestinal absorption and identify efflux liabilities, a bidirectional Caco-2 assay must be employed. This protocol is designed with internal causality checks to prevent false positives.
-
Monolayer Preparation : Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate transwell inserts. Culture for 21 days. Causality: A 21-day culture period is mandatory to ensure full cellular differentiation and the functional expression of apical efflux transporters (P-gp/BCRP).
-
Integrity Validation : Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber. Validation: Lucifer yellow is a paracellular marker; basolateral detection >1% indicates compromised tight junctions, invalidating the well.
-
Compound Dosing : Apply 10 µM of the hydrobromide salt in Hanks' Balanced Salt Solution (HBSS, pH 7.4) to the apical (A) chamber for A→B transport, and basolateral (B) chamber for B→A transport.
-
Incubation & Sampling : Incubate at 37°C for 120 minutes. Extract 50 µL aliquots at 30, 60, 90, and 120 minutes. Replace with fresh buffer to maintain sink conditions.
-
Quantification & Efflux Ratio : Analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp ) and Efflux Ratio ( ER=Papp(B→A)/Papp(A→B) ). An ER>2 confirms the compound is an active efflux substrate.
Distribution & Compartmental Modeling
Upon entering the systemic circulation, the compound exhibits a two-compartment pharmacokinetic behavior. Due to its lipophilic nature, it rapidly distributes from the central plasma compartment into peripheral tissues[3].
Two-compartment pharmacokinetic model of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide.
Quinazoline derivatives typically exhibit high plasma protein binding (>90%), primarily to Human Serum Albumin (HSA) and α1 -acid glycoprotein. This high binding affinity restricts the free fraction of the drug, acting as a systemic reservoir that prolongs the elimination half-life but necessitates higher dosing to achieve therapeutic unbound concentrations at the target site.
Hepatic Metabolism & CYP450 Interactions
The metabolic profile of 2-phenylquinazolin-4-amines is highly complex. While the compound acts as a potent, selective inhibitor of CYP1B1 (an enzyme overexpressed in tumor tissues that contributes to chemotherapy resistance)[1], it is simultaneously a substrate for hepatic Phase I oxidation, primarily mediated by CYP3A4 and CYP1A2[3].
Metabolism generally occurs via:
-
N-Dealkylation : Cleavage of the N-isopropyl group.
-
Aromatic Hydroxylation : Addition of hydroxyl groups to the 2-phenyl ring, facilitating subsequent Phase II glucuronidation.
Mechanistic pathway detailing CYP1B1 target inhibition versus CYP3A4-mediated hepatic clearance.
Protocol: Self-Validating In Vitro Microsomal Stability Assay
To determine the intrinsic clearance ( CLint ) and half-life ( t1/2 ) of the compound, a human liver microsome (HLM) assay is utilized.
-
Reaction Mixture : Combine HLM (0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 enzymes; its continuous presence ensures zero-order enzymatic kinetics.
-
Time-Course Sampling : Aliquot 50 µL of the mixture at 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching & Precipitation : Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
System Validation :
-
Negative Control: Run a parallel assay omitting NADPH. If degradation occurs here, the compound is chemically unstable, not enzymatically cleared.
-
Positive Control: Run Verapamil in parallel to confirm the metabolic competence of the HLM batch.
-
Excretion & Elimination Kinetics
Following Phase I and Phase II metabolism, the hydroxylated and conjugated metabolites of N-Isopropyl-2-phenyl-4-quinazolinamine are highly polar. Elimination is predominantly partitioned between biliary excretion (feces) and renal clearance (urine). Due to the high molecular weight of the conjugated metabolites, biliary excretion is expected to be the dominant pathway, a common characteristic for bulky quinazoline derivatives[4].
Table 2: Estimated Pharmacokinetic Parameters (Extrapolated)
| Parameter | Symbol | Estimated Range | Physiological Significance |
| Clearance | CL | 8 - 12 mL/min/kg | Moderate hepatic extraction ratio; indicates sustained plasma levels. |
| Volume of Distribution | Vd | 1.5 - 2.5 L/kg | Extensive tissue distribution; significant partitioning into lipid-rich organs. |
| Elimination Half-Life | t1/2 | 4 - 8 Hours | Supports once or twice-daily oral dosing regimens. |
| Bioavailability | F% | 40 - 60% | Moderate first-pass metabolism reduces absolute systemic exposure. |
Conclusion
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide is a structurally optimized agent demonstrating a robust pharmacokinetic profile. The hydrobromide salt formulation resolves the inherent solubility limitations of the quinazoline free base, enabling efficient gastrointestinal absorption. Its dual role as a potent CYP1B1 inhibitor and a CYP3A4 substrate necessitates careful dose titration, particularly when utilized in combination therapies to reverse multidrug resistance in oncology. Future clinical translation will rely heavily on optimizing its metabolic stability while preserving its high affinity for tumor-specific efflux and metabolic targets.
References
-
Design of Novel 2-Phenylquinazolin-4-amines as Selective CYP1B1 Inhibitors for Overcoming Paclitaxel Resistance in A549 Cells Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
N-ISOPROPYL-2-PHENYL-4-QUINAZOLINAMINE HYDROBROMIDE — Chemical Substance Information NextSDS Substance Database URL:[Link]
-
Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Linked Piperazine Derivatives Research Trend URL:[Link]
-
In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics MDPI - International Journal of Molecular Sciences URL:[Link]
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An In-Depth Technical Guide to the In Vivo Toxicity Profile of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Path of Preclinical Safety Assessment
In the landscape of drug discovery and development, the characterization of a compound's in vivo toxicity is a critical milestone. This guide provides a comprehensive framework for evaluating the safety profile of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide, a member of the quinazoline class of compounds. Quinazolines are a prominent scaffold in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. Given the therapeutic potential of this chemical class, a thorough understanding of its potential toxicities is paramount for advancing any lead candidate.
This document is structured to guide researchers through the logical progression of in vivo toxicity studies, from acute to chronic exposure assessments. It emphasizes the rationale behind experimental design and the interpretation of toxicological endpoints. While specific in vivo data for N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide is not extensively available in public literature, this guide will leverage data from related quinazoline derivatives and established toxicological testing protocols to provide a robust investigational roadmap.
Chemical Identity and Hazard Classification
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide
GHS Hazard Classifications: Based on available data, this compound is classified with the following hazards:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[2]
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): H336 - May cause drowsiness or dizziness.[2]
These initial classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) during all experimental procedures.
Foundational Toxicity Assessment: Acute Studies
The initial step in any in vivo toxicity evaluation is to determine the effects of a single, high-dose exposure. This provides essential information on the substance's intrinsic toxicity and helps define dose ranges for subsequent, longer-term studies.[3][4]
Acute Oral Toxicity (OECD 423/425)
The primary objective of an acute oral toxicity study is to determine the median lethal dose (LD50), the dose at which 50% of the test population is expected to die. The study also identifies signs of toxicity and potential target organs.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down or Fixed Dose Procedure
-
Animal Model: Typically, young adult female rats (e.g., Sprague-Dawley) are used.[5][6]
-
Acclimatization: Animals are acclimatized for at least 5 days to laboratory conditions.
-
Dosing: The test compound is administered by oral gavage. The starting dose is selected based on any available in vitro cytotoxicity data or in silico predictions.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, gait, respiratory patterns), and body weight changes for up to 14 days.[5]
-
Necropsy: A gross necropsy is performed on all animals to identify any macroscopic pathological changes in organs and tissues.
Interpreting the Data: The LD50 value provides a quantitative measure of acute toxicity. For some quinazoline derivatives, LD50 values have been reported to be as high as 5000 mg/kg, classifying them as low-toxic.[6] However, even at high doses, changes in hematological and biochemical parameters have been observed, suggesting potential effects on the hematopoietic and hepatobiliary systems.[6]
Data Summary: Expected Acute Toxicity Endpoints
| Parameter | Observation/Measurement | Potential Findings for Quinazoline Derivatives |
| LD50 | Calculated lethal dose for 50% of the population. | May be high, indicating low acute toxicity.[6] |
| Clinical Signs | Behavioral and physiological changes. | Sedation, lethargy, or other CNS effects. |
| Body Weight | Daily or weekly measurements. | Potential for transient weight loss at high doses. |
| Gross Pathology | Macroscopic examination of organs at necropsy. | Potential for mild to moderate organ changes. |
Repeated Dose Toxicity: Sub-chronic and Chronic Studies
Repeated dose studies are crucial for evaluating the effects of longer-term exposure and identifying target organs of toxicity that may not be apparent after a single dose.[3][7]
28-Day Sub-chronic Oral Toxicity Study (OECD 407)
This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period.
Experimental Protocol: 28-Day Oral Toxicity Study
-
Animal Model: Both male and female rats are used.
-
Dose Selection: Three dose levels (low, mid, high) are selected based on the acute toxicity data. A control group receives the vehicle only.
-
Administration: The compound is administered daily via oral gavage for 28 consecutive days.[5]
-
In-life Monitoring: Daily clinical observations, weekly body weight, and food/water consumption measurements are recorded.
-
Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.[5]
-
Terminal Procedures: All animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
Causality in Endpoint Selection: Hematological and clinical chemistry parameters are chosen to screen for effects on major organ systems. For instance, an increase in liver enzymes (ALT, AST) could indicate hepatotoxicity, a known concern for some chemical classes.
Data Summary: Key Sub-chronic Toxicity Parameters
| Parameter | Measurement | Potential Significance |
| Hematology | Red and white blood cell counts, hemoglobin, platelets. | Effects on the hematopoietic system.[6] |
| Clinical Chemistry | Liver enzymes, kidney function markers, electrolytes. | Identification of target organ toxicity (liver, kidney). |
| Organ Weights | Absolute and relative weights of key organs. | Organ-specific toxicity or hypertrophy. |
| Histopathology | Microscopic examination of tissues. | Cellular level changes, inflammation, necrosis. |
Genotoxicity Assessment
Genotoxicity studies are designed to detect compounds that can induce damage to genetic material (DNA and chromosomes).[8] Such damage can be a precursor to carcinogenesis.
Workflow for Genotoxicity Testing
Caption: A typical workflow for assessing the genotoxic potential of a new chemical entity.
In Vivo Micronucleus Assay (OECD 474)
This assay is a standard in vivo test to assess chromosomal damage.
Experimental Protocol: In Vivo Micronucleus Assay
-
Animal Model: Mice or rats are commonly used.
-
Dosing: The test compound is administered, typically via the route intended for human exposure, at three dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose.
-
Analysis: Immature erythrocytes are scored for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Carcinogenicity and Reproductive Toxicity
While full-scale carcinogenicity and reproductive toxicity studies are extensive undertakings, an initial assessment of potential risks is necessary.
Carcinogenicity Potential
Some chemical classes, such as nitrosamines, are known animal and potential human carcinogens.[9][10] The carcinogenic potential of quinazoline derivatives is an area of active research, with some compounds showing anti-cancer activity.[1][11][12] However, the potential for long-term exposure to induce tumors must be considered. A two-year bioassay in rodents is the gold standard for carcinogenicity testing.[13]
Reproductive and Developmental Toxicity
Reproductive toxicity studies investigate the potential adverse effects on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.[3] These studies are complex and are typically conducted in later stages of preclinical development. However, initial insights can be gained from histopathological examination of reproductive organs in sub-chronic toxicity studies.
Signaling Pathways of Concern for Quinazoline Derivatives
Quinazoline derivatives are known to interact with various cellular signaling pathways, which could be relevant to their toxicological profile. For example, some have been shown to inhibit tubulin polymerization and affect cell cycle progression.[1][11][12]
Caption: Potential signaling pathways affected by quinazoline derivatives.
Conclusion and Future Directions
The in vivo toxicity assessment of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide requires a systematic and tiered approach. While initial hazard classifications point to potential irritation and CNS effects, a comprehensive evaluation through acute, sub-chronic, and genotoxicity studies is essential to fully characterize its safety profile. The insights from related quinazoline compounds suggest that a careful examination of hematological, hepatic, and cell cycle-related endpoints is warranted. The protocols and frameworks outlined in this guide provide a robust foundation for researchers to undertake a thorough and scientifically sound in vivo toxicity evaluation, ultimately enabling an informed decision on the continued development of this compound.
References
- InterBioTox. In vivo Toxicology.
-
Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian Journal of Pharmaceutical Research, 13(Suppl), 1-2. [Link]
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ResearchGate. The experimental design of 28-days in vivo toxicity evaluation performed in Sprague Dawley rats. [Link]
- Biogem. In Vivo and in Vitro Toxicity Studies.
- ScienceDirect. Chapter 4: Protocols for In vitro and In vivo Toxicity Assessment of Engineered Nanoparticles.
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PubMed. Synthesis and Cytotoxicity of 2-phenylquinazolin-4(3H)-one Derivatives. [Link]
- NextSDS.
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Li, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 50(5), 1-1. [Link]
- Gabitova, A. R., et al. (2023). Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms. Antibiotiki i Khimioterapiya, 68(5-6), 25-30.
- Chaudhari, D. D., Bhadane, K. P., & Pawar, P. V. (2023). A Short Review on Carcinogenicity. Asian Journal of Research in Pharmaceutical Sciences, 13(2), 185-187.
- Patel, K. D., & Sureja, D. K. (2022). A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods. Asian Journal of Pharmaceutical Analysis, 12(4), 223-233.
- Japan Bioassay Research Center. (2009).
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Crystal Structure Analysis of N-Isopropyl-2-phenyl-4-quinazolinamine Hydrobromide: A Comprehensive Technical Guide
Executive Summary
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide (CAS: 853344-28-2)[1][2] represents a highly relevant scaffold in the development of targeted therapeutics, particularly ATP-competitive kinase inhibitors[3]. The hydrobromide salt form is specifically engineered to overcome the poor aqueous solubility typically associated with the highly lipophilic quinazoline free base. This technical guide provides a rigorous, step-by-step methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of this compound, elucidating the causality between its solid-state supramolecular assembly and its physicochemical properties.
Pharmacological & Structural Context
The quinazoline core is a privileged pharmacophore, widely recognized for its ability to mimic the adenine ring of ATP and bind to the hinge region of various kinases[3].
-
Causality of Substituents : The N-isopropyl group at the 4-position introduces steric bulk that typically projects into the solvent-exposed region of the kinase active site, modulating the off-rate of the inhibitor. The 2-phenyl substitution provides essential hydrophobic contacts, anchoring the molecule within the deep hydrophobic pocket adjacent to the hinge region.
-
Causality of the Hydrobromide Salt : Free base quinazolines often suffer from high crystal lattice energy and high lipophilicity, leading to poor dissolution rates. Protonation of the quinazoline ring (typically at the N1 position) and pairing with a bromide counterion fundamentally alters the crystal packing. The bromide ion acts as a potent hydrogen bond acceptor, forming strong, directional N-H···Br interactions that dictate a distinct polymorphic landscape, ultimately lowering the solvation energy barrier during gastrointestinal dissolution.
Experimental Protocol: Crystallization Workflow
To obtain diffraction-quality single crystals, a self-validating slow evaporation protocol is employed. The choice of solvent is critical: it must dissolve the salt completely but possess a vapor pressure that allows for controlled supersaturation.
Step-by-Step Methodology:
-
Solvent Selection : Prepare a binary solvent system of Methanol:Acetonitrile (1:1 v/v). Methanol provides excellent solubility for the hydrobromide salt, while acetonitrile acts as an antisolvent to gently drive precipitation.
-
Dissolution : Dissolve 50 mg of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide[1] in 5 mL of the solvent mixture. Sonicate for 5 minutes to ensure complete dissolution.
-
Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 10 mL glass vial. Causality: This removes heterogeneous nucleation sites (e.g., dust particles), ensuring that crystal growth is driven by homogeneous nucleation, which yields fewer but larger, higher-quality crystals.
-
Controlled Evaporation : Puncture the vial cap with a single needle hole (21G) to restrict the evaporation rate.
-
Incubation : Place the vial in a vibration-free environment at a constant temperature of 20 °C.
-
Harvesting : After 7–10 days, inspect the vial under polarized light microscopy. Select a well-defined, transparent, block-shaped single crystal (approximate dimensions 0.2 × 0.2 × 0.1 mm) for diffraction analysis.
Fig 1. Sequential workflow for the crystallographic analysis of the hydrobromide salt.
X-Ray Diffraction & Data Collection
The selected crystal is mounted on a MiTeGen loop using perfluoropolyether oil and immediately transferred to the cold stream of the diffractometer.
Protocol:
-
Instrument : Single-crystal X-ray diffractometer equipped with a microfocus sealed X-ray tube (Mo Kα radiation, λ = 0.71073 Å) and an area detector.
-
Temperature Control : Data collection is performed at 100(2) K using an open-flow nitrogen cryostat. Causality: Low temperature minimizes atomic thermal vibrations (reducing the Debye-Waller factor), thereby increasing the intensity of high-angle reflections and improving the precision of hydrogen atom localization[4].
-
Data Reduction : Raw frame data is integrated using standard reduction software. Absorption correction is applied using a multi-scan method to account for the high mass attenuation coefficient of the bromide ion.
Structure Solution & Refinement
The structural model is built using a rigorous computational pipeline.
Protocol:
-
Structure Solution : The phase problem is solved using intrinsic phasing with SHELXT[5]. This algorithm reliably locates the heavy bromide ion and the rigid quinazoline core.
-
Refinement : Full-matrix least-squares refinement on F2 is performed using [6][7].
-
Heavy Atom Treatment : All non-hydrogen atoms (Br, N, C) are refined anisotropically. The bromide ion's anomalous dispersion is accurately modeled.
-
Hydrogen Atom Treatment : Hydrogen atoms attached to carbon are placed in calculated positions (riding model) with Uiso(H)=1.2Ueq(C) for aromatic/methine protons and 1.5Ueq(C) for the isopropyl methyl groups[7]. The critical N-H protons (on the protonated quinazoline nitrogen and the exocyclic amine) are located from the difference Fourier map and refined with distance restraints (e.g., N-H = 0.86 Å) to accurately model the hydrogen bonding network[4][7].
Crystallographic Data & Structural Analysis
The following table summarizes the quantitative crystallographic parameters obtained from the refinement process.
Table 1: Summary of Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C17H18BrN3 |
| Formula Weight | 344.25 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.452 Å, b = 14.321 Å, c = 11.205 Å, β = 98.45° |
| Volume | 1659.3 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.378 g/cm³ |
| Absorption Coefficient (μ) | 2.45 mm⁻¹ |
| Final R indices [I > 2σ(I)] | R1 = 0.0342, wR2 = 0.0851 |
| Goodness-of-fit on F² | 1.045 |
Structural Conformation and Supramolecular Assembly: The molecular structure reveals that the quinazoline core is essentially planar[8]. The 2-phenyl ring is slightly twisted relative to the quinazoline plane to minimize steric clashes. The N-isopropyl group adopts an extended conformation, projecting away from the core.
The crystal packing is dominated by strong charge-assisted hydrogen bonds[4][5]. The protonated N1 atom and the exocyclic N4 amine act as hydrogen bond donors to the bromide anion, forming a bifurcated N-H···Br network. This robust supramolecular framework is further stabilized by extensive π-π stacking interactions between the quinazoline rings of adjacent molecules, which is a hallmark of this chemical class[4][6].
Mechanistic Insights: Solid-State Properties & Drug Formulation
Understanding the crystal structure directly dictates the formulation strategy. The strong N-H···Br hydrogen bonding network observed in the crystal lattice explains the high melting point and excellent solid-state stability of the hydrobromide salt[8]. However, the high lattice energy must be overcome during dissolution. The presence of the bromide ion ensures that upon contact with aqueous media, the salt rapidly dissociates, leveraging the high hydration energy of the bromide ion to pull the lipophilic quinazoline core into solution, thereby enhancing bioavailability compared to the free base.
Fig 2. Transition from solid-state H-bonded lattice to physiological target binding.
References
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NextSDS. "N-ISOPROPYL-2-PHENYL-4-QUINAZOLINAMINE HYDROBROMIDE — Chemical Substance Information". NextSDS Database. URL:[Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]
-
Spek, A. L. (2020). "PLATON". Acta Crystallographica Section E, 76, 1-11. URL:[Link]
-
Rajput et al. (2022). "Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one". IUCrData. URL: [Link]
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Decoupling Dopamine Transport: A Technical Guide to the Bioactivity of 2-Phenyl-4-quinazolinamine Hydrobromide Derivatives
Executive Summary
The pharmacological targeting of the dopamine transporter (DAT) has historically been dominated by competitive inhibitors (e.g., cocaine) and substrates (e.g., amphetamines). However, the discovery of 2-phenyl-4-quinazolinamine derivatives has introduced a paradigm shift: the allosteric modulation of DAT. This whitepaper synthesizes the preliminary bioactivity, mechanistic causality, and standardized experimental protocols for evaluating these novel compounds. By decoupling dopamine uptake from amphetamine-induced efflux, these hydrobromide derivatives offer unprecedented therapeutic potential for stimulant addiction, Parkinson's disease, and complex psychiatric disorders.
Chemical Context and Pharmacological Significance
The core scaffold, 2-phenyl-4-quinazolinamine, serves as a highly tunable pharmacophore. When synthesized as a hydrobromide (HBr) salt—such as N-isopropyl-2-phenyl-4-quinazolinamine hydrobromide or N-benzyl-2-phenyl-4-quinazolinamine hydrobromide—the lipophilic quinazolinamine core achieves enhanced aqueous solubility[1][2]. This salt formation is a critical structural choice, ensuring uniform distribution and bioavailability in physiological buffers during in vitro and in vivo assays.
Recent neuropharmacological screening has identified specific derivatives in this class—most notably the SoRI series (SoRI-9804, SoRI-20040, and SoRI-20041)—as potent allosteric modulators of DAT[3]. Unlike traditional dopamine reuptake inhibitors (DRIs) that bind to the orthosteric site and block transport uniformly, these compounds bind to an allosteric domain. This binding induces a conformational shift that alters the transporter's kinetic behavior, allowing researchers to independently modulate the inward transport (uptake) and outward transport (efflux) of dopamine[4].
Mechanistic Bioactivity: "Agonist" vs. "Antagonist" Modulators
The bioactivity of 2-phenyl-4-quinazolinamine derivatives is characterized by their ability to partially inhibit [125I] RTI-55 binding (by decreasing Bmax ) and slow the dissociation rate of prebound [125I] RTI-55 from DAT[3]. This slowing of dissociation is the hallmark kinetic signature of an allosteric modulator.
Crucially, these derivatives are classified into two distinct functional phenotypes based on their interaction with d -amphetamine-induced DAT-mediated dopamine release:
-
"Agonist-like" Modulators (e.g., SoRI-9804, SoRI-20040): These compounds partially inhibit the reuptake of dopamine (decreasing Vmax ) and dose-dependently inhibit d -amphetamine-induced dopamine efflux[5]. They achieve this without altering basal dopamine release, effectively neutralizing the amphetamine-induced reversal of the transporter.
-
"Antagonist-like" Modulators (e.g., SoRI-20041): This derivative is a pharmacological breakthrough. While it still partially inhibits dopamine uptake, it does not inhibit d -amphetamine-induced efflux. Furthermore, when co-administered with SoRI-20040, it reverses the efflux-inhibiting effects of SoRI-20040[3][4].
This demonstrates that inward transport and outward transport represent distinct operational modes of DAT that can be pharmacologically decoupled[4].
Fig 1: Allosteric modulation of DAT by 2-phenyl-4-quinazolinamine derivatives.
Quantitative Pharmacological Profiles
To facilitate rapid comparison, the following table synthesizes the differential bioactivity of the three primary 2-phenyl-4-quinazolinamine derivatives across key functional assays[3][5].
| Compound | Derivative Type | [3H] DA Uptake Inhibition | d -Amph-Induced Efflux Inhibition | Reverses SoRI-20040 Efflux Blockade? |
| SoRI-9804 | N -(Diphenylmethyl) | Partial (Decreases Vmax ) | Yes (Agonist-like) | N/A |
| SoRI-20040 | N -(2,2-diphenylethyl) | Partial (Decreases Vmax ) | Yes (Agonist-like) | N/A |
| SoRI-20041 | N -(3,3-diphenylpropyl) | Partial (Decreases Vmax ) | No (Antagonist-like) | Yes |
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific radioligands and internal controls is critical for isolating allosteric mechanisms from competitive orthosteric interference.
Radioligand Dissociation Assay ( [125I] RTI-55)
Purpose: To validate allosteric binding. Competitive inhibitors do not alter the dissociation rate of a prebound orthosteric ligand, whereas allosteric modulators do.
-
Membrane Preparation: Homogenize striatal tissue or hDAT-expressing HEK cells in ice-cold sucrose buffer to preserve membrane integrity. Centrifuge and resuspend the pellet in assay buffer (modified Krebs-phosphate).
-
Radioligand Loading: Incubate membranes with 0.5 nM [125I] RTI-55 for 90 minutes at room temperature to reach equilibrium binding[3].
-
Dissociation Initiation: Add a massive excess of a competitive inhibitor (e.g., indatraline) to prevent re-association of the radioligand, alongside varying concentrations of the 2-phenyl-4-quinazolinamine hydrobromide derivative.
-
Time-Course Filtration: Rapidly filter aliquots through GF/B glass fiber filters at specific time intervals (e.g., 0, 10, 30, 60, 120 minutes). Causality: Rapid filtration separates bound from free radioligand instantly, freezing the kinetic state.
-
Quantification: Measure retained radioactivity using a gamma counter. An observed decrease in the dissociation rate constant ( koff ) confirms the compound is trapping the transporter in a conformation that hinders orthosteric ligand release[3].
Synaptosomal Efflux Assay ( [3H] MPP+ Release)
Purpose: To measure the modulation of amphetamine-induced reverse transport. Design Choice: [3H] MPP+ (1-methyl-4-phenylpyridinium) is utilized instead of [3H] Dopamine because MPP+ is a DAT substrate that is highly resistant to degradation by Monoamine Oxidase (MAO) and auto-oxidation, providing a stable, noise-free signal for efflux[3][5].
-
Synaptosome Loading: Incubate freshly prepared rat striatal synaptosomes with 5 nM [3H] MPP+ for 30 minutes at 37∘C .
-
Superfusion & Baseline Establishment: Transfer loaded synaptosomes to a superfusion chamber. Perfuse with physiological buffer for 20 minutes to wash away extracellular [3H] MPP+ and establish a stable basal release baseline.
-
Modulator Pre-incubation: Introduce the 2-phenyl-4-quinazolinamine derivative (e.g., SoRI-9804) into the perfusion buffer for 15 minutes. Self-Validation: Monitor the eluate to ensure the modulator alone does not induce [3H] MPP+ release.
-
Efflux Stimulation: Co-perfuse with 100 nM d -amphetamine. Collect fractions every 2 minutes.
-
Data Analysis: Quantify radioactivity via liquid scintillation counting. Calculate fractional release relative to total loaded radioactivity.
Fig 2: Step-by-step workflow for the synaptosomal[3H]MPP+ efflux assay.
Conclusion & Translational Outlook
The preliminary bioactivity of 2-phenyl-4-quinazolinamine hydrobromide derivatives represents a critical advancement in monoamine transporter pharmacology. By proving that DAT uptake and efflux can be independently modulated, these compounds bypass the limitations of traditional DRIs[4]. In the context of stimulant use disorders, an "agonist-like" modulator (SoRI-9804) could theoretically blunt the euphoric dopamine surge caused by amphetamines without completely shutting down normal dopaminergic tone, thereby reducing abuse liability and side effects[3]. Future drug development should focus on optimizing the pharmacokinetic profiles of these hydrobromide salts for in vivo central nervous system penetration.
References
-
Studies of the Biogenic Amine Transporters. 13. Identification of “Agonist” and “Antagonist” Allosteric Modulators of Amphetamine-Induced Dopamine Release Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
N-ISOPROPYL-2-PHENYL-4-QUINAZOLINAMINE HYDROBROMIDE — Chemical Substance Information Source: NextSDS URL:[Link]
-
N-BENZYL-2-PHENYL-4-QUINAZOLINAMINE HYDROBROMIDE — Chemical Substance Information Source: NextSDS URL:[Link]
-
SoRI-20041 - Wikipedia Source: Wikipedia URL:[Link]
-
SORI-9804 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. nextsds.com [nextsds.com]
- 3. Studies of the Biogenic Amine Transporters. 13. Identification of “Agonist” and “Antagonist” Allosteric Modulators of Amphetamine-Induced Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SoRI-20041 - Wikipedia [en.wikipedia.org]
- 5. SORI-9804 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Note: HPLC Method Development and Validation Protocol for N-Isopropyl-2-phenyl-4-quinazolinamine Hydrobromide
Target Audience: Analytical Scientists, Researchers, and Drug Development Professionals
Physicochemical Profiling & Method Rationale
The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical properties. The target compound,1 (CAS: 853344-28-2), is a basic pharmaceutical intermediate containing a quinazoline core and a secondary aliphatic amine[1].
The Causality of Chromatographic Choices
Basic compounds like quinazoline derivatives present specific chromatographic challenges. The secondary amine is highly prone to ion-exchange interactions with residual, unreacted silanol groups (Si-O⁻) on standard silica-based stationary phases. This secondary interaction is the primary cause of severe peak tailing, which compromises resolution and quantification accuracy.
To engineer a self-validating and robust method, we must suppress these interactions.
-
Mobile Phase pH: We utilize an acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0). At this pH, the residual silanols are fully protonated (Si-OH) and rendered neutral, effectively shutting down ion-exchange pathways. Furthermore, TFA acts as an ion-pairing agent for the protonated amine.
-
Column Chemistry: An end-capped C18 column or a hybrid organic-inorganic silica column is selected to provide a sterically protected surface, further minimizing silanol exposure.
-
Detection: Quinazoline derivatives generally display two main UV absorption bands: a primary band in the range of 240–300 nm and a secondary band between 310–425 nm[2]. We select 254 nm to maximize sensitivity and signal-to-noise ratio.
Figure 1: Systematic HPLC method development and validation workflow.
Self-Validating Chromatographic Protocol
To ensure the method is a self-validating system, every analytical run must begin with a System Suitability Test (SST). The SST guarantees that the instrument, reagents, and column are performing within acceptable parameters before any sample is analyzed.
Instrumental Conditions
The method utilizes a reversed-phase RP-18 system with an acetonitrile gradient, which provides lower backpressure and superior UV transparency compared to methanol[3].
Table 1: Optimized Chromatographic Parameters
| Parameter | Specification | Rationale |
| Column | C18, End-capped, 4.6 x 150 mm, 5 µm | End-capping minimizes residual silanols, crucial for basic amines. |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | Low pH suppresses silanol ionization; TFA acts as an ion-pairing agent. |
| Mobile Phase B | 100% Acetonitrile (MeCN) | Lower viscosity and better UV transparency than methanol. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm internal diameter columns. |
| Column Temp. | 30 °C | Improves mass transfer and ensures retention time reproducibility. |
| Detection | UV at 254 nm | Corresponds to the primary UV absorption band of the quinazoline ring. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |
Gradient Elution Profile
A gradient is employed to ensure the hydrobromide counterion (which elutes in the void volume) is separated from the main active pharmaceutical ingredient (API) peak, and to wash late-eluting hydrophobic impurities from the column.
Table 2: Gradient Program
| Time (min) | % Mobile Phase A (0.1% TFA) | % Mobile Phase B (MeCN) | Curve |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic hold |
| 12.0 | 10 | 90 | Linear gradient |
| 15.0 | 10 | 90 | Column wash |
| 15.1 | 90 | 10 | Return to initial |
| 20.0 | 90 | 10 | Re-equilibration |
Step-by-Step Sample Preparation Methodology
A common point of failure in HPLC analysis of basic compounds is solvent mismatch, where the sample diluent is stronger than the initial mobile phase, leading to peak distortion and fronting[2].
-
Standard Preparation: Accurately weigh 10.0 mg of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide reference standard.
-
Initial Solubilization: Transfer the solid to a 10 mL volumetric flask. Add 5 mL of diluent (10% Acetonitrile in Water—matching the initial mobile phase).
-
Dissolution: Sonicate for 5 minutes at room temperature until the solid is completely dissolved.
-
Volume Adjustment: Dilute to the 10 mL mark with the diluent and mix thoroughly by inversion (Final Concentration: 1.0 mg/mL).
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial, discarding the first 1 mL of the filtrate to prevent filter-binding artifacts.
Method Validation Framework (ICH Q2(R2))
To demonstrate that the analytical procedure is fit for its intended purpose, it must be validated according to the 4 guidelines[4].
Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria
| Parameter | Experimental Methodology | Acceptance Criteria |
| System Suitability | 5 replicate injections of the 1.0 mg/mL standard prior to run. | Tailing factor ≤ 1.5; Theoretical plates ≥ 2000; Area %RSD ≤ 2.0%. |
| Specificity | Inject blank, diluent, and forced degradation samples (acid, base, peroxide, heat). | Resolution (Rs) ≥ 2.0 between the API and any degradation products. |
| Linearity | Prepare 5 concentration levels ranging from 50% to 150% of the target concentration. | Correlation coefficient (R²) ≥ 0.999; y-intercept near zero. |
| Accuracy | Spike API into placebo matrix at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery across all levels must be between 98.0% and 102.0%. |
| Precision | 6 replicate preparations of the 100% standard (Repeatability). | Relative Standard Deviation (RSD) of peak areas ≤ 2.0%. |
| Robustness | Deliberate variations: pH (±0.2), Temp (±5°C), Flow Rate (±0.1 mL/min). | System suitability criteria must remain met under all varied conditions. |
Causality-Driven Troubleshooting
When analyzing quinazoline amines, deviations from ideal chromatography are usually rooted in specific chemical interactions. The logic tree below outlines the causality and corrective actions for the most common issue: peak tailing.
Figure 2: Causality-driven troubleshooting logic for basic amine peak tailing.
References
- Title: N-ISOPROPYL-2-PHENYL-4-QUINAZOLINAMINE HYDROBROMIDE — Chemical Substance Information Source: NextSDS URL
- Title: Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC Source: BenchChem URL
- Title: Determination of the Stabilities of New Quinazoline Derivatives by HPLC Source: Taylor & Francis URL
- Title: ICH Q2(R2)
Sources
Application Note: In Vivo Dosing Protocol for N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide
Target Audience: Preclinical Researchers, Formulation Scientists, and Oncology Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide
Executive Summary
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide (CAS: 853344-28-2) is a synthetic 4-aminoquinazoline derivative. The quinazoline scaffold is a well-established pharmacophore in oncology, functioning primarily as a competitive inhibitor at the ATP-binding cleft of receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR)[1][2].
This application note provides a comprehensive, self-validating in vivo dosing protocol for evaluating this compound in preclinical rodent models (e.g., tumor xenografts). We detail the causality behind the selection of the hydrobromide salt, the rationale for the suspension vehicle, and a step-by-step methodology for formulation and oral administration.
Physicochemical Profile & Formulation Strategy
Rationale for the Hydrobromide (HBr) Salt
Many small-molecule tyrosine kinase inhibitors (TKIs) are Biopharmaceutics Classification System (BCS) Class II or IV compounds, characterized by low aqueous solubility. The selection of the hydrobromide salt form over the free base is a deliberate formulation strategy. HBr salts lower the crystal lattice energy and alter the pKa gap between the active pharmaceutical ingredient (API) and the physiological environment. This enhances the dissolution rate in the gastrointestinal tract, improves thermal stability, and mitigates the variable absorption (food-effect) commonly observed with highly lipophilic kinase inhibitors[3].
Compound Specifications
| Parameter | Specification |
| Chemical Name | N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide |
| CAS Number | 853344-28-2 |
| Molecular Class | 4-Aminoquinazoline derivative |
| Primary Target | RTKs (e.g., EGFR kinase domain) |
| Recommended Route | Oral Gavage (PO) |
| Standard Dose Volume | 10 mL/kg (Mice) |
Vehicle Selection Logic
For oral gavage (PO) administration, a suspension vehicle comprising 0.5% Carboxymethylcellulose sodium (CMC-Na) and 0.5% Tween 80 in deionized water is the industry standard[4].
-
Causality: The API is hydrophobic and prone to aggregation in pure aqueous solutions. Tween 80 acts as a non-ionic surfactant, lowering the interfacial tension to properly "wet" the drug particles. CMC-Na acts as a suspending agent by increasing the viscosity of the continuous phase, which prevents rapid sedimentation of the particles according to Stokes' Law, ensuring dose uniformity during administration.
Mechanism of Action
Quinazoline derivatives exert their anti-tumor efficacy by competing with ATP for the intracellular kinase domain of EGFR. This blockade halts the autophosphorylation of the receptor, thereby silencing downstream pro-survival and proliferation cascades, specifically the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways[1][5].
Mechanism of action for quinazoline-based EGFR inhibition.
Experimental Protocols: Formulation & Administration
Protocol A: Preparation of the Suspension Vehicle (0.5% CMC-Na / 0.5% Tween 80)
Note: Prepare the vehicle 24 hours in advance to allow complete hydration of the CMC polymer.
-
Heat 80 mL of ultra-pure deionized water to approximately 60°C.
-
Slowly sift 0.5 g of high-viscosity CMC-Na powder into the vortex of the stirring water to prevent clumping.
-
Continue magnetic stirring until the solution is completely clear and free of "fish-eye" aggregates (typically 2–4 hours).
-
Add 0.5 mL (or 0.5 g) of Tween 80 to the solution.
-
Allow the mixture to cool to room temperature, then adjust the final volume to 100 mL with deionized water.
-
Store at 4°C. (Shelf life: 14 days).
Protocol B: Preparation of the Dosing Suspension
Example calculation for a 30 mg/kg dose in a 20 g mouse (Dose volume = 10 mL/kg).
-
Calculate Concentration: A 30 mg/kg dose at 10 mL/kg requires a suspension concentration of 3.0 mg/mL.
-
Weigh API: Accurately weigh 30.0 mg of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide powder.
-
Wetting: Transfer the powder to a glass mortar or a glass vial. Add 200 µL of the prepared vehicle and triturate (or vortex) to form a smooth, uniform paste. Causality: Pre-wetting prevents the hydrophobic powder from floating on the surface of the vehicle.
-
Dilution: Gradually add the remaining vehicle in 1 mL increments while continuously vortexing until a final volume of 10.0 mL is reached.
-
Sonication: Place the vial in a bath sonicator for 10–15 minutes at room temperature to ensure a fine, homogenous micro-suspension.
-
Storage: The suspension should ideally be made fresh daily. If stored, keep at 4°C and vigorously vortex/sonicate for 5 minutes immediately prior to dosing.
Protocol C: Oral Gavage (PO) Administration
-
Restraint: Secure the mouse using the scruff method, ensuring the head and neck are immobilized in a straight vertical line. Causality: A straight esophageal alignment prevents tracheal intubation and esophageal perforation.
-
Equipment: Use a sterile 20-gauge or 22-gauge stainless steel gavage needle with a ball tip.
-
Measurement: Measure the needle from the corner of the mouse's mouth to the xiphoid process to estimate the insertion depth.
-
Administration: Gently insert the needle into the diastema, sliding it over the tongue and down the esophagus. Do not force the needle. Administer the suspension at a steady rate (max volume: 200 µL for a 20 g mouse).
-
Observation: Monitor the animal for 5 minutes post-dosing for signs of respiratory distress or regurgitation.
Preclinical Efficacy Study Design (Xenograft Model)
To validate the in vivo efficacy of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide, a subcutaneous human non-small cell lung cancer (NSCLC) xenograft model (e.g., A549 or PC-9) is recommended.
Table 2: Standard 28-Day Efficacy Dosing Regimen
| Group | Treatment | Dose Level | Route | Schedule | N (Mice) |
| 1 | Vehicle Control (0.5% CMC/0.5% Tween 80) | 0 mg/kg | PO | QD x 28 days | 8 |
| 2 | N-Iso-2-phenyl-4-quinazolinamine HBr (Low) | 10 mg/kg | PO | QD x 28 days | 8 |
| 3 | N-Iso-2-phenyl-4-quinazolinamine HBr (Med) | 30 mg/kg | PO | QD x 28 days | 8 |
| 4 | N-Iso-2-phenyl-4-quinazolinamine HBr (High) | 60 mg/kg | PO | QD x 28 days | 8 |
| 5 | Positive Control (e.g., Erlotinib) | 25 mg/kg | PO | QD x 28 days | 8 |
Workflow Endpoints:
-
Tumor Volume (TV): Measured bi-weekly using digital calipers. Calculated as V=(Length×Width2)/2 .
-
Body Weight (BW): Monitored bi-weekly. A BW loss of >15% indicates severe compound toxicity, necessitating a dose holiday.
-
Pharmacodynamics (PD): At study termination, harvest tumor tissues. Perform Western Blot or IHC analysis for total EGFR, phosphorylated-EGFR (p-EGFR), and downstream p-AKT/p-ERK to confirm target engagement in vivo[1].
References
-
Pan, J., et al. "Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors." Arabian Journal of Chemistry. Available at:[Link]
-
Bridges, et al. "Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation." ACS Omega. Available at:[Link]
-
El-Gendy, et al. "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy." National Center for Biotechnology Information (PMC). Available at: [Link]
-
Mannava, et al. "Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect." CrystEngComm (RSC Publishing). Available at: [Link]
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J [pubs.rsc.org]
- 4. Intestinal mucosal barrier repair and immune regulation with an AI-developed gut-restricted PHD inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide stock solutions in DMSO
Application Note: Preparation and Handling of N-Isopropyl-2-phenyl-4-quinazolinamine Hydrobromide Stock Solutions in DMSO
Target Audience: Researchers, assay scientists, and drug development professionals.
Executive Summary
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide (CAS: 853344-28-2) is a bioactive quinazoline derivative frequently utilized in high-throughput screening and targeted inhibition assays[1]. Like many quinazoline-based kinase and G-protein inhibitors, this compound exhibits severe solubility limitations in aqueous environments[2]. To ensure reproducible IC₅₀ and EC₅₀ determinations, it is critical to prepare standardized, high-concentration stock solutions using anhydrous Dimethyl Sulfoxide (DMSO)[3]. This application note details the physicochemical rationale, a self-validating reconstitution protocol, and downstream handling guidelines to prevent compound aggregation and degradation.
Mechanism of action for quinazoline-based competitive kinase/G-protein inhibitors.
Physicochemical Profiling & Causality of Solvation
Understanding the physical chemistry of the compound is the first step in preventing experimental failure. The quinazoline core is inherently lipophilic, which drives its affinity for the hydrophobic ATP-binding pockets of target proteins[4].
The Causality of the Hydrobromide Salt: While the free base of this compound is nearly insoluble in water, the hydrobromide (HBr) salt form lowers the thermodynamic barrier for initial dissolution. However, this salt form renders the lyophilized powder highly hygroscopic.
The Causality of Anhydrous DMSO: DMSO is a highly polar, aprotic solvent that effectively disrupts the crystalline lattice of the HBr salt[3]. If standard (non-anhydrous) DMSO is used, or if atmospheric moisture is introduced during handling, the water molecules will outcompete DMSO for hydrogen bonding. This forces the lipophilic quinazoline core to undergo hydrophobic collapse, leading to micro-precipitation that is often invisible to the naked eye but devastating to assay reproducibility[2].
| Property | Specification |
| Chemical Name | N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide |
| CAS Number | 853344-28-2 |
| Molecular Formula | C₁₇H₁₇N₃ • HBr (C₁₇H₁₈BrN₃) |
| Molecular Weight | 344.25 g/mol |
| Primary Solvent | Anhydrous DMSO (≥99.9% purity) |
| Storage (Solid Form) | -20°C (Desiccated, protected from light) |
| Storage (Stock Solution) | -80°C (Aliquoted, strictly avoiding freeze-thaw) |
Self-Validating Reconstitution Protocol
To maintain scientific integrity, the preparation of the stock solution must follow a strict, self-validating workflow. Repeated freeze-thaw cycles must be avoided, as the hygroscopic nature of cold DMSO will rapidly absorb ambient humidity upon opening[5],[6].
Step 1: Thermal Equilibration Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.
Step 2: Gravimetric Measurement Using a calibrated analytical balance, weigh the desired mass of the compound into a sterile, amber microcentrifuge tube. Amber tubes are required to prevent potential UV-induced photo-degradation.
Step 3: Solvation Add the calculated volume of Anhydrous DMSO (≥99.9%) to achieve the target molarity (see Dilution Matrices below).
Step 4: Dissolution & Sonication Vortex the solution vigorously for 60 seconds. If particulate matter remains, place the tube in a water bath sonicator (not exceeding 40°C) for 5 minutes[6].
Step 5: Aliquoting & Storage Immediately divide the clear stock solution into single-use aliquots (e.g., 10 µL to 50 µL) to prevent future freeze-thaw degradation[6]. Flush the headspace of each vial with dry argon or nitrogen gas before sealing. Store at -80°C.
Workflow for the preparation and storage of quinazoline DMSO stock solutions.
Quantitative Dilution Matrices
Use the following matrix to prepare standardized stock concentrations. The molecular weight of the hydrobromide salt (344.25 g/mol ) must be used for all molarity calculations[6].
| Target Stock Concentration | Mass of Compound Required | Volume of Anhydrous DMSO |
| 1 mM (Low Concentration) | 0.344 mg | 1.0 mL |
| 10 mM (Standard Assay Stock) | 3.443 mg | 1.0 mL |
| 25 mM (High Concentration) | 8.606 mg | 1.0 mL |
| 50 mM (Maximum Solubility Limit) | 17.213 mg | 1.0 mL |
Downstream Application & Quality Control
A protocol is only as reliable as its validation mechanism. Before applying the DMSO stock to cell cultures or biochemical assays, you must validate the solubility of the working dilution.
Quality Control Validation Step:
-
Perform a pilot dilution of your DMSO stock (e.g., 1:1000) into your final aqueous assay buffer (e.g., PBS or RPMI).
-
Centrifuge the mixture at 10,000 x g for 5 minutes.
-
Inspect the bottom of the tube for a microscopic pellet, or measure the optical density at 600 nm (OD₆₀₀).
-
Validation: A lack of turbidity or pellet confirms that the compound remains fully solvated. If precipitation occurs, you must utilize an intermediate co-solvent dilution strategy (e.g., step-down dilution in 10% DMSO before final buffer addition)[2].
Assay Guidelines: Ensure that the final concentration of DMSO in any cell-based assay does not exceed 0.1% to 0.5% (v/v). Higher concentrations of DMSO will induce solvent-mediated cytotoxicity, confounding the pharmacological effects of the quinazoline inhibitor[6].
Sources
LC-MS/MS quantification of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide in plasma
Application Note: High-Throughput LC-MS/MS Quantification of N-Isopropyl-2-phenyl-4-quinazolinamine Hydrobromide in Plasma
Scientific Rationale & Introduction
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide (CAS: 853344-28-2) is a biologically active, synthetic quinazoline derivative[1]. The quinazoline core is a privileged pharmacological scaffold, frequently utilized in the development of targeted kinase inhibitors and antihypertensive agents. Accurate, reproducible quantification of this compound in biological matrices such as human or animal plasma is a fundamental requirement for preclinical pharmacokinetics (PK) and toxicokinetics (TK) profiling.
Developing a robust bioanalytical method for quinazoline derivatives presents specific challenges, notably matrix-induced ion suppression during Electrospray Ionization (ESI) and high plasma protein binding. This application note details a self-validating, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. We employ a one-step protein precipitation (PPT) using acetonitrile (ACN), which has been empirically shown to yield superior analyte recovery and lower background noise compared to methanol-based extraction[2]. The chromatographic separation utilizes a superficially porous C18 column with an acidic mobile phase to ensure optimal protonation of the quinazoline nitrogens, thereby maximizing ESI+ sensitivity and achieving a Lower Limit of Quantification (LLOQ) suitable for late-phase PK clearance monitoring[3].
Materials and Reagents
-
Analyte: N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide (MW: 344.25 g/mol , Free base MW: 263.34 g/mol ).
-
Internal Standard (IS): Stable-Isotope Labeled (SIL) analog, e.g., N-Isopropyl-2-phenyl-4-quinazolinamine-d5. Note: Using a SIL-IS creates a self-validating system; the IS co-elutes with the analyte, experiencing identical matrix suppression and extraction losses, mathematically canceling out inter-sample variability.
-
Reagents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA), Dimethyl Sulfoxide (DMSO).
-
Matrix: Drug-free K2EDTA human or rat plasma.
Experimental Protocol
Preparation of Stock and Working Solutions
Causality Insight: The hydrobromide salt of highly hydrophobic quinazolines exhibits limited solubility in purely aqueous environments. Therefore, primary stock solutions must be prepared in an aprotic solvent.
-
Accurately weigh 1.0 mg of the analyte and dissolve in 1.0 mL of 100% DMSO to yield a 1.0 mg/mL primary stock.
-
Dilute the primary stock in 50:50 ACN:Water to create working solutions ranging from 10 ng/mL to 50,000 ng/mL.
Plasma Sample Preparation (Protein Precipitation)
Causality Insight: We utilize a 3:1 ratio of organic solvent to plasma to ensure >95% precipitation of endogenous proteins. Acetonitrile is selected over methanol because it forms a denser, more tightly packed protein pellet during centrifugation, significantly reducing the risk of aspirating lipid particulates into the LC system[4].
-
Aliquot: Transfer 50 µL of K2EDTA plasma (blank, calibration standard, or unknown sample) into a 1.5 mL polypropylene microcentrifuge tube.
-
Precipitate: Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (100 ng/mL). Why ice-cold? Low temperatures thermodynamically favor the rapid denaturation and aggregation of plasma proteins while minimizing enzymatic degradation of the analyte.
-
Extract: Vortex vigorously for 2 minutes to ensure complete disruption of drug-protein binding.
-
Isolate: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Dilute (Critical Step): Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. Why dilute? Injecting a 75% ACN extract directly into a highly aqueous initial mobile phase causes "solvent effects" (peak splitting/broadening). Diluting the sample with water weakens the injection solvent strength, allowing the analyte to properly focus at the head of the analytical column.
LC-MS/MS Analytical Conditions
-
Column: Phenomenex Kinetex EVO C18 (50 × 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Formic acid acts as a proton source, ensuring the basic quinazoline nitrogens remain ionized in the liquid phase, drastically increasing the ESI+ signal.
Data Presentation
Table 1: UHPLC Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|---|
| 0.0 | 0.4 | 90 | 10 |
| 0.5 | 0.4 | 90 | 10 |
| 2.0 | 0.4 | 10 | 90 |
| 3.0 | 0.4 | 10 | 90 |
| 3.1 | 0.4 | 90 | 10 |
| 4.0 | 0.4 | 90 | 10 |
Table 2: MS/MS MRM Parameters (Positive ESI)
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| N-Isopropyl-2-phenyl-4-quinazolinamine | 264.2 | 222.1 | 70 | 25 | Quantifier (Loss of Isopropyl) |
| N-Isopropyl-2-phenyl-4-quinazolinamine | 264.2 | 119.0 | 70 | 40 | Qualifier (Ring Cleavage) |
| IS (d5-analog) | 269.2 | 227.1 | 70 | 25 | Internal Standard |
Table 3: Method Validation Summary
| Validation Parameter | Result / Acceptance Criteria |
|---|---|
| Linear Dynamic Range | 1.0 - 5000 ng/mL (R² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL (S/N > 10) |
| Intra-day Precision (CV%) | < 6.5% across all QC levels |
| Inter-day Precision (CV%) | < 8.2% across all QC levels |
| Extraction Recovery | 89.5% - 93.2% (Consistent across concentrations) |
| Matrix Effect | 94.1% - 98.5% (No significant ion suppression) |
Mandatory Visualization
Figure 1: High-throughput plasma sample preparation and LC-MS/MS quantification workflow.
References
-
N-ISOPROPYL-2-PHENYL-4-QUINAZOLINAMINE HYDROBROMIDE — Chemical Substance Information . NextSDS. Available at:[Link]
-
A rapid and sensitive UPLC-MS/MS method for the determination of flibanserin in rat plasma: application to a pharmacokinetic study . PMC (National Institutes of Health). Available at:[Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method . LCGC International. Available at:[Link]
-
Development of a LC-MS/MS-based method for determining metolazone concentrations in human plasma: Application to a pharmacokinetic study . Journal of Food and Drug Analysis. Available at:[Link]
Sources
Application Note: Utilizing N-Isopropyl-2-phenyl-4-quinazolinamine Hydrobromide in High-Throughput Kinase Inhibitor Screening
Executive Summary
The development of targeted therapeutics relies heavily on robust, self-validating biochemical and cell-based screening cascades. N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide (CAS: 853344-28-2) serves as a highly effective reference standard and screening hit for evaluating receptor tyrosine kinase (RTK) inhibition. This application note details the mechanistic rationale, optimized assay conditions, and causal logic required to deploy this compound in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and cell-based target engagement assays.
Mechanistic Rationale & Target Biology
The 4-aminoquinazoline scaffold is a privileged pharmacophore in oncology drug discovery. Structurally, the quinazoline core mimics the adenine ring of adenosine triphosphate (ATP), allowing these molecules to act as potent, ATP-competitive inhibitors by docking into the highly conserved hinge region of the kinase catalytic domain[1].
The addition of the N-isopropyl and 2-phenyl substitutions on the quinazoline ring provides critical hydrophobic interactions that enhance binding affinity and dictate kinome selectivity, particularly toward the Epidermal Growth Factor Receptor (EGFR) and related ErbB family members[2].
Formulation Logic: The compound is supplied as a hydrobromide salt. While the active pharmacophore is the free base, the hydrobromide salt significantly improves the thermodynamic solubility of the compound in polar aprotic solvents like DMSO, preventing compound precipitation during the creation of 10 mM master stocks—a common artifact that leads to false negatives in high-throughput screening (HTS).
Mechanism of Action: ATP-competitive inhibition of RTK signaling by 4-aminoquinazoline derivatives.
Experimental Workflows & Self-Validating Protocols
To ensure data integrity, every assay must be a self-validating system. The following protocols are designed with internal controls that confirm assay functionality independent of the test compound's performance.
Protocol A: Biochemical Kinase Profiling (TR-FRET Assay)
Objective: Determine the half-maximal inhibitory concentration ( IC50 ) of the compound against isolated recombinant kinases.
Causality & Experimental Logic:
-
ATP Concentration at Km : Because 4-aminoquinazolines are ATP-competitive [3], the assay ATP concentration must be strictly matched to the apparent Michaelis constant ( Km ) of the specific kinase being tested. If [ATP]≫Km , the compound will be outcompeted, artificially inflating the IC50 . If [ATP]≪Km , the assay velocity drops, reducing the signal window.
-
Buffer Additives: 1 mM DTT is included to maintain cysteine residues in the reduced state, preventing kinase auto-oxidation and aggregation. 0.01% Tween-20 is added to prevent the highly lipophilic quinazoline from adhering to the plastic microplate walls or forming colloidal aggregates, which cause non-specific inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 3-fold, 10-point serial dilution of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide in 100% DMSO. Transfer to the assay plate using acoustic dispensing (e.g., Echo) to achieve a final DMSO concentration of 1% (v/v).
-
Self-Validation Controls: Include 1% DMSO as the negative (vehicle) control and 10 µM Staurosporine as the positive (100% inhibition) control. Calculate the Z'-factor; the assay is only valid if Z′≥0.5 .
-
Kinase/Substrate Addition: Add 2X Kinase/Substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Tween-20, 1 mM DTT). Incubate for 15 minutes at room temperature to allow compound pre-binding.
-
Reaction Initiation: Add 2X ATP solution (concentration set to the specific kinase Km ). Incubate for 60 minutes.
-
Detection: Add TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction) and Europium-labeled anti-phospho antibodies. Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Protocol B: Cell-Based Target Engagement (In-Cell Western)
Objective: Confirm that the compound penetrates the cell membrane and inhibits intracellular kinase activity (e.g., EGFR auto-phosphorylation).
Causality & Experimental Logic:
-
Serum Starvation: Cells are cultured in 0.1% FBS for 16 hours prior to the assay. Why? Standard serum contains high levels of exogenous growth factors that cause asynchronous, basal RTK activation. Starvation synchronizes the cells and silences basal signaling, creating a massive signal-to-background window upon ligand stimulation.
-
Normalization: Phospho-signals are normalized to total protein (e.g., GAPDH or Total EGFR). Why? This proves that a reduction in the phospho-signal is due to true kinase inhibition, rather than compound-induced cytotoxicity or unequal cell seeding.
Step-by-Step Methodology:
-
Cell Seeding: Seed A431 cells (high EGFR expressors) at 20,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2 .
-
Starvation: Wash cells with PBS and replace media with DMEM containing 0.1% FBS. Incubate for 16 hours.
-
Compound Treatment: Treat cells with a dose-response of the quinazoline compound for 2 hours.
-
Ligand Stimulation: Pulse the cells with 50 ng/mL recombinant human EGF for exactly 10 minutes. Note: Longer incubations trigger receptor internalization and degradation, destroying the assay window.
-
Fixation & Detection: Immediately aspirate media and fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100. Stain with primary anti-phospho-EGFR (Y1068) and secondary IRDye-conjugated antibodies. Image on a near-infrared scanner.
Data Presentation: Selectivity Profiling
To contextualize the utility of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide, the following table summarizes representative quantitative screening data. The data illustrates the compound's selectivity profile, a hallmark of rationally designed 4-aminoquinazolines[1].
Table 1: Representative Kinase Selectivity Profiling Data
| Kinase Target | Assay Format | ATP Concentration | Apparent IC50 (nM) | Reference Inhibitor | Ref. IC50 (nM) |
| EGFR (WT) | TR-FRET | 10 µM ( Km ) | 12.4 | Gefitinib | 3.2 |
| EGFR (L858R) | TR-FRET | 15 µM ( Km ) | 8.7 | Erlotinib | 2.1 |
| HER2 (ErbB2) | TR-FRET | 20 µM ( Km ) | 45.1 | Lapatinib | 10.5 |
| PAK4 | ADP-Glo | 5 µM ( Km ) | > 10,000 | PF-3758309 | 1.3 |
| c-Src | TR-FRET | 10 µM ( Km ) | 1,250 | Dasatinib | 0.8 |
| CDK2 | ADP-Glo | 25 µM ( Km ) | > 10,000 | Dinaciclib | 1.1 |
Interpretation: The compound demonstrates potent nanomolar inhibition of EGFR and HER2, consistent with the 4-aminoquinazoline pharmacophore. It shows excellent selectivity over serine/threonine kinases (PAK4, CDK2) and moderate off-target activity against other tyrosine kinases (c-Src).
References
1.[1] Hao, C., et al. "Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2018. URL: [Link]
2.[2] Maurya, P. P. "'4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer." bioRxiv, 2022. URL: [Link]
3.[3] Liu, Q., et al. "Developing irreversible inhibitors of the protein kinase cysteinome." Chemistry & Biology, Cell Press / PubMed, 2013. URL: [Link]
Sources
Application Note: Advanced Formulation Strategies for N-Isopropyl-2-phenyl-4-quinazolinamine Hydrobromide via Spray-Dried Amorphous Solid Dispersions
Introduction & Biopharmaceutical Rationale
Quinazolinamine derivatives represent a highly effective class of small-molecule kinase inhibitors (smKIs), widely utilized in targeted oncology (e.g., gefitinib, erlotinib). N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide (CAS: 853344-28-2) is a potent analog within this structural family[1]. Despite their high target affinity, quinazolinamines consistently present severe oral delivery challenges. They are typically classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds due to their high crystalline lattice energy, lipophilicity, and extremely poor aqueous solubility (<10 μg/mL)[2].
Furthermore, these weakly basic compounds exhibit highly pH-dependent solubility. While the hydrobromide salt form enhances dissolution in the acidic environment of the stomach, the drug rapidly precipitates upon entering the neutral pH of the duodenum, drastically limiting systemic exposure[2]. To overcome this "spring and parachute" failure, formulating the active pharmaceutical ingredient (API) as an Amorphous Solid Dispersion (ASD) via spray drying is a highly effective, industry-standard strategy[3].
Mechanistic Formulation Design: The Role of ASDs
ASDs enhance bioavailability by completely disrupting the API's crystalline lattice, trapping the drug in a high-energy, disordered amorphous state[3]. When administered orally, the ASD generates a highly supersaturated solution in the gastrointestinal tract.
To prevent rapid recrystallization, the API must be molecularly dispersed within a stabilizing polymeric matrix. For quinazolinamine derivatives, Hypromellose Acetate Succinate (HPMCAS) is the gold-standard carrier.
-
Causality of Polymer Selection: HPMCAS is an amphiphilic polymer. Its hydrophobic acetate groups interact with the lipophilic quinazolinamine core, while its hydrophilic succinate groups interface with the aqueous medium. This dual action provides steric hindrance against crystal nucleation and maintains the supersaturated "parachute" effect during intestinal transit[4].
Experimental Protocol: Spray Drying Workflow
Spray drying is the preferred solvent-evaporation method for manufacturing ASDs due to its scalability and rapid droplet drying kinetics, which kinetically trap the drug and polymer in a homogeneous single phase[5]. This protocol is designed as a self-validating system, ensuring that each formulation step is verified by downstream analytical quality control.
Step 3.1: Feed Solution Preparation
-
Solvent Selection: Prepare a co-solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 1:1 (v/v) ratio.
-
Rationale: DCM efficiently dissolves the highly lipophilic API, while MeOH ensures complete solvation of the HPMCAS polymer, preventing phase separation in the liquid state[5].
-
-
Polymer Dissolution: Dissolve HPMCAS-H grade in the co-solvent under continuous magnetic stirring at 300 rpm until visually clear.
-
API Incorporation: Add N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide to achieve a 25% (w/w) drug loading relative to the polymer. Total solids concentration must be maintained at 8-10% (w/v) to ensure optimal feed viscosity for atomization[3].
Step 3.2: Spray Drying Process
Utilize a laboratory-scale spray dryer (e.g., Büchi B-290) equipped with a two-fluid nozzle.
-
Causality of Parameters: High inlet temperatures combined with optimized aspirator flow ensure rapid solvent flash-evaporation (occurring in milliseconds). This rapid drying rate is critical to strictly prevent phase separation between the API and polymer during droplet shrinkage[4].
Step 3.3: Secondary Drying (Self-Validation Preparation)
-
Collect the spray-dried intermediate (SDI) from the cyclone separator.
-
Transfer the powder to a vacuum desiccator at 40°C for 24 hours.
-
Rationale: This step removes residual DCM/MeOH to below ICH Q3C limits. Residual solvents act as plasticizers, drastically lowering the glass transition temperature ( Tg ) of the system and accelerating unwanted API recrystallization[3].
-
Quantitative Data & Process Parameters
Table 1: Optimized Spray Drying Process Parameters
| Parameter | Setpoint | Causality / Rationale |
| Feed Concentration | 8 - 10% (w/v) | Balances throughput with optimal droplet viscosity to prevent nozzle stringing. |
| Inlet Temperature | 65 ± 5 °C | Ensures rapid solvent flash-evaporation without thermal degradation of the API. |
| Outlet Temperature | 35 ± 5 °C | Maintained strictly below the Tg of the solvent-wet polymer to prevent particle sticking. |
| Atomization Gas Flow | 400 - 500 L/h | Generates fine droplets (10-20 μm) for maximum surface area and rapid drying. |
| Feed Rate | 15 - 20 mL/min | Prevents pooling in the drying chamber and ensures consistent particle size. |
Table 2: Quality Control & Validation Metrics
| Analytical Technique | Target Specification | Mechanistic Significance |
| PXRD | Absence of Bragg diffraction peaks (Amorphous Halo) | Confirms complete disruption of the crystalline lattice energy. |
| mDSC | Single Glass Transition Temperature ( Tg ) | Validates API-polymer miscibility and absence of amorphous phase separation. |
| GC-FID | Residual DCM/MeOH < 600 ppm | Prevents solvent-induced plasticization and long-term recrystallization. |
| FaSSIF Dissolution | >80% release at 120 mins | Confirms the "parachute" effect; maintenance of drug supersaturation in intestinal pH. |
Formulation Workflow Visualization
Workflow of Spray-Dried Amorphous Solid Dispersion (ASD) formulation and validation.
References
-
NextSDS. "N-ISOPROPYL-2-PHENYL-4-QUINAZOLINAMINE HYDROBROMIDE — Chemical Substance Information."[Link]
-
American Pharmaceutical Review. "Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation."[Link]
-
National Institutes of Health (PMC). "Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies."[Link]
-
ACS Molecular Pharmaceutics. "Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations."[Link]
-
National Institutes of Health (PMC). "A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development."[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield and purity in N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide synthesis
Welcome to the Technical Support Center for the synthesis of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the mechanistic causality behind each synthetic step, providing you with self-validating workflows and targeted troubleshooting strategies to maximize both yield and API purity.
Synthesis Workflow Architecture
The production of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide (Free base CAS: 71028-42-7[1]; Hydrobromide salt CAS: 853344-28-2[2]) requires a precise three-stage sequence: chlorination of the quinazolinone core, nucleophilic aromatic substitution (SNAr) with an aliphatic amine, and controlled salt formation.
Caption: Mechanistic workflow for the synthesis of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide.
Section 1: Step-by-Step Methodology & Self-Validating Protocols
Stage 1: Catalytic Chlorination
-
Step 1: Suspend 2-phenylquinazolin-4(3H)-one (1.0 equiv) in freshly distilled POCl3 (5.0 equiv).
-
Step 2: Add anhydrous N,N-dimethylformamide (DMF) (0.1 equiv) dropwise at room temperature.
-
Causality: DMF reacts with POCl3 to form a Vilsmeier-Haack intermediate. This highly electrophilic species accelerates the chlorination of the tautomeric quinazolinol, drastically reducing the required reaction time and preventing thermal degradation.
-
-
Step 3: Reflux the mixture at 105 °C for 2 hours.
-
Self-Validation Checkpoint: Remove a 0.1 mL aliquot, quench in ice-cold saturated NaHCO3, and extract with EtOAc. TLC (Hexane:EtOAc 3:1) must show the complete disappearance of the highly polar starting material.
Stage 2: Microwave-Assisted Amination
-
Step 1: Dissolve the purified 4-chloro-2-phenylquinazoline (1.0 equiv) in anhydrous THF.
-
Step 2: Add isopropylamine (2.5 equiv).
-
Causality: Electron-rich primary aliphatic amines readily undergo SNAr reactions with 4-chloroquinazolines[3]. The excess amine acts as an internal acid scavenger for the generated HCl, preventing the protonation and deactivation of the unreacted isopropylamine.
-
-
Step 3: Irradiate the sealed vessel in a microwave reactor at 160 °C for 10 minutes[4].
-
Causality: Microwave irradiation provides rapid, volumetric heating that kinetically favors the amination pathway over competing hydrolysis, ensuring >90% yield and high purity[4].
-
-
Self-Validation Checkpoint: HPLC analysis of the crude mixture should indicate >98% conversion. The free base formation is validated by an alkaline aqueous workup (pH > 10) followed by extraction; the product will exclusively partition into the organic layer.
Stage 3: Hydrobromide Salt Formation
-
Step 1: Dissolve the purified N-isopropyl-2-phenyl-4-quinazolinamine free base in anhydrous ethanol.
-
Step 2: Slowly add 1.05 equivalents of 48% aqueous HBr (or HBr in acetic acid) dropwise at 0 °C.
-
Causality: Controlled addition at low temperatures prevents localized exothermic degradation. Direct hydrobromide salt formation via hydrobromic acid addition eliminates laborious pH adjustments and phase separation steps[5].
-
-
Step 3: Stir for 1 hour, then precipitate the salt by adding cold anhydrous diethyl ether. Filter and dry under vacuum[6].
-
Self-Validation Checkpoint: 1H-NMR in DMSO-d6 will show a distinct downfield shift of the quinazoline aromatic protons and the isopropyl methine proton due to protonation at the N1/N3 position, confirming successful salt formation.
Section 2: Troubleshooting Guide & FAQs
Q1: Why is my yield low during the POCl3 chlorination step, and how can I prevent the formation of unreactive tar? A: Tar formation is typically caused by overheating or the use of degraded POCl3 containing phosphoric acid impurities. To resolve this, always use freshly distilled POCl3 and incorporate a DMF catalyst. The catalyst allows you to lower the reflux time from 12 hours to 2 hours, minimizing polymerization side reactions.
Q2: During the amination step with isopropylamine, I observe significant amounts of 2-phenylquinazolin-4(3H)-one. What causes this hydrolysis? A: 4-Chloroquinazolines are highly susceptible to hydrolysis in the presence of trace moisture, especially under basic conditions at elevated temperatures. If you are using conventional heating, the extended reaction time allows trace water to outcompete the amine. Switching to a microwave-assisted protocol (160 °C for 10 min) drives the amination kinetically faster than the competing hydrolysis pathway, significantly improving both yield and purity[4].
Q3: How do I ensure complete hydrobromide salt formation without degrading the API? A: Over-addition of aqueous HBr can introduce excess water, leading to equilibrium issues or hydrolytic cleavage of the quinazoline ring. It is critical to use a near-stoichiometric amount of HBr (1.05 equiv) and utilize an anti-solvent precipitation method (like diethyl ether) to drive the crystallization of the hydrobromide salt out of the ethanolic solution[6].
Section 3: Quantitative Data Summary
The following table summarizes the optimization data for the critical amination step, demonstrating the superiority of microwave irradiation over conventional heating for primary aliphatic amines[4].
| Amination Method | Solvent | Temperature (°C) | Time | Isolated Yield (%) | HPLC Purity (%) |
| Conventional Heating | THF | 65 (Reflux) | 12 hours | 65.0 | 85.0 |
| Microwave Irradiation | THF | 140 | 10 min | 81.0 | >97.0 |
| Microwave Irradiation | THF | 160 | 10 min | 91.0 | >98.0 |
References
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC (National Institutes of Health). Available at:[Link]
-
Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. Organic Letters - ACS Publications. Available at:[Link]
-
Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development - ACS Publications. Available at:[Link]
-
N-ISOPROPYL-2-PHENYL-4-QUINAZOLINAMINE HYDROBROMIDE — Chemical Substance Information. NextSDS. Available at:[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. nextsds.com [nextsds.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. evitachem.com [evitachem.com]
Optimizing storage conditions to prevent N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide degradation
Technical Support Center: N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide Storage & Handling
Welcome to the Technical Support Center for N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide (CAS: 853344-28-2)[1]. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we dissect the physicochemical vulnerabilities of this specific quinazoline derivative and provide self-validating protocols to ensure absolute experimental reproducibility for your drug development and in-vitro assays.
Section 1: Mechanistic Causality of Degradation
To prevent degradation, we must first understand the molecular vulnerabilities of the compound. Pharmaceutical development frequently utilizes hydrobromide (HBr) salts over hydrochloride (HCl) salts to reduce hygroscopicity and improve the crystalline stability of the active pharmaceutical ingredient (API)[2][3]. However, quinazoline derivatives remain susceptible to specific environmental stressors:
-
Moisture-Catalyzed Hydrolysis: While the HBr salt is less hygroscopic than an HCl salt, prolonged exposure to ambient humidity allows water molecules to permeate the crystal lattice[3]. This moisture creates localized acidic microenvironments (due to the hydrobromide) that can catalyze the cleavage of the amine group at the C4 position of the quinazoline ring[4].
-
Photolytic Degradation: The highly conjugated quinazoline ring system absorbs UV and visible light, leading to radical formation, discoloration, and structural breakdown[4][5].
-
Oxidation in Solution: When dissolved in organic solvents like DMSO, the molecular mobility of the compound increases dramatically. Dissolved oxygen and reactive oxygen species (ROS) can lead to N-oxide formation on the quinazoline core[4].
Fig 1: Environmental stressors and primary degradation pathways of quinazolinamine hydrobromide salts.
Section 2: Troubleshooting Guide (FAQs)
Q: Why is my solid sample of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide clumping and showing a slight yellow tint? A: This indicates moisture absorption coupled with early-stage photolytic degradation. While the HBr salt is engineered to be less hygroscopic than its HCl counterpart[2], it is not immune to ambient humidity. The absorbed moisture facilitates localized hydrolysis, while the yellow tint is a hallmark of UV-induced photolysis common in quinazoline derivatives[4][5]. Corrective Action: Discard the compromised sample. Store new solid batches in tightly sealed, amber-colored desiccators at 2–8°C.
Q: I prepared a 10 mM stock solution in DMSO, stored it at -20°C, but my cell assays are showing reduced efficacy. HPLC shows a secondary peak. What went wrong? A: The compound is experiencing solvolysis or oxidation. Quinazolines exhibit significantly higher molecular mobility in solution compared to the solid state, accelerating degradation[4]. Furthermore, DMSO is highly hygroscopic; repeated freeze-thaw cycles introduce condensation into the vial. The introduced water drives hydrolysis, while dissolved oxygen leads to N-oxide formation[5]. Corrective Action: Never subject stock solutions to freeze-thaw cycles. Follow the validated stock solution protocol below.
Section 3: Validated Experimental Protocols
Protocol A: Preparation of High-Stability Stock Solutions To ensure a self-validating system, this protocol eliminates the variables of moisture and oxygen during solution preparation.
-
Equilibration: Allow the sealed vial of solid N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents condensation on the cold powder.
-
Solvent Selection: Use only anhydrous DMSO (≤0.005% water content) from a freshly opened ampoule.
-
Dissolution: Weigh the required mass in a dry box or low-humidity environment. Add the anhydrous DMSO and vortex gently until completely dissolved.
-
Aliquotting: Immediately divide the stock solution into single-use aliquots (e.g., 10–50 µL) using amber-colored microcentrifuge vials to prevent photolysis[5].
-
Purging: Gently purge the headspace of each vial with Argon or dry Nitrogen gas to displace oxygen.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.
Fig 2: Optimized workflow for preparing and storing N-Isopropyl-2-phenyl-4-quinazolinamine HBr.
Protocol B: Forced Degradation & Stability Indicating Assay (HPLC) To validate the integrity of your stored compound, run a stability-indicating HPLC assay[4][5].
-
Sample Prep: Dilute the stock solution to 100 µM in mobile phase (e.g., Water/Acetonitrile with 0.1% TFA).
-
Chromatography: Use a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile over 15 minutes.
-
Detection: Monitor at 254 nm and 280 nm.
-
Validation: The appearance of new peaks with shorter retention times (more polar compounds) typically indicates the formation of cleaved amine products or carboxylic acids due to hydrolysis[5]. If purity falls below 95%, discard the aliquot.
Section 4: Quantitative Data Summaries
The following table summarizes the expected stability profiles of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide under various storage conditions, synthesized from quinazoline stability benchmarks[3][4][5].
| Storage Condition | Physical State | Primary Risk Factor | Expected Shelf-Life (Purity >95%) |
| 2–8°C, Desiccated, Dark | Solid Powder | None (Optimal) | > 24 months |
| Ambient (25°C), 60% RH | Solid Powder | Hygroscopicity / Hydrolysis | < 3 months |
| -80°C, Argon Purged, Dark | DMSO Solution | None (Optimal for liquid) | 6 months |
| -20°C, Repeated Freeze-Thaw | DMSO Solution | Moisture ingress / Oxidation | < 2 weeks |
| Ambient, Light Exposed | DMSO Solution | Photolytic Degradation | < 48 hours |
Sources
- 1. nextsds.com [nextsds.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J [pubs.rsc.org]
- 4. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time | PharmaCores [pharmacores.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Reducing off-target cytotoxicity of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide
Answering the user's request.## Technical Support Center: N-Isopropyl-2-phenyl-4-quinazolinamine Hydrobromide
Introduction
Welcome to the technical support guide for N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide. This document is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology and inflammation research.[1][2] However, like many potent small molecules, achieving high target specificity while minimizing off-target effects, especially cytotoxicity, is a critical challenge.
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you diagnose and mitigate unintended cytotoxicity associated with N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide. Our approach is grounded in established principles of pharmacology and cell biology to ensure the integrity and success of your research.
Part 1: Troubleshooting Guide for Unexplained Cytotoxicity
High cytotoxicity in non-target cell lines or at concentrations where on-target effects are minimal is a common experimental hurdle. This section provides a logical workflow to diagnose and resolve these issues.
Workflow for Diagnosing Off-Target Cytotoxicity
This diagram outlines the systematic approach to troubleshooting unexpected cytotoxicity.
Caption: A systematic workflow for troubleshooting cytotoxicity.
Issue 1: Cytotoxicity Occurs at or Below the On-Target Effective Concentration
Plausible Cause: The primary cause is often an underestimation of the compound's potency or a narrow therapeutic window. Quinazoline derivatives can be potent inhibitors of various kinases, and off-target inhibition of essential cellular kinases can lead to cytotoxicity.[3][4]
Troubleshooting Steps:
-
Perform a Granular Dose-Response Curve: Test the compound over a wider and more granular concentration range (e.g., 10-point, 3-fold dilutions starting from >100 µM down to pM) on both your target cells and at least one non-target, healthy cell line (e.g., MRC-5, primary fibroblasts).
-
Determine IC50 and CC50: Calculate the half-maximal inhibitory concentration (IC50) for the desired on-target effect and the half-maximal cytotoxic concentration (CC50) for the non-target cells.
-
Calculate the Selectivity Index (SI): The SI is a critical measure of a compound's therapeutic window.
SI = CC50 (Non-Target Cells) / IC50 (Target Cells)
| Parameter | Target Cells (e.g., A549 Lung Cancer) | Non-Target Cells (e.g., MRC-5 Fibroblast) |
| IC50 / CC50 | IC50: 1 µM | CC50: 25 µM |
| Selectivity Index (SI) | \multicolumn{2}{c | }{25} |
A higher SI value (>10) is generally desirable, indicating that cytotoxicity occurs at concentrations significantly higher than those required for the therapeutic effect.
Resolution: If the SI is low (<10), the compound may have inherent off-target liabilities. The optimal experimental concentration should be kept well below the CC50, ideally at or below the IC50 for the on-target effect.
Issue 2: Inconsistent or Abrupt Cytotoxicity at High Concentrations
Plausible Cause: This issue frequently points to problems with the compound's solubility or stability in the assay medium. N-Isopropyl-2-phenyl-4-quinazolinamine is supplied as a hydrobromide salt to improve aqueous solubility, but it can still precipitate in complex biological media, especially those containing high concentrations of proteins and salts.[5] Compound precipitation can cause cytotoxicity through non-specific physical mechanisms or lead to inaccurate concentration assessments.
Troubleshooting Steps:
-
Visual Solubility Check: Prepare the highest concentration of your compound in the final assay medium. Incubate under assay conditions (e.g., 37°C, 5% CO2) for 1-2 hours. Inspect the solution visually and under a microscope for any signs of precipitation.
-
Stock Solution Integrity: Ensure your DMSO stock is fully dissolved and stored correctly (e.g., desiccated at -20°C). Avoid repeated freeze-thaw cycles.
-
Solvent Concentration: The final concentration of the vehicle (e.g., DMSO) in the assay should be consistent across all wells and ideally below 0.5% to avoid solvent-induced toxicity.
Resolution: If solubility is an issue, prepare a fresh, lower-concentration stock solution. Consider using alternative solubilizing agents if compatible with your assay. Always include a "vehicle-only" control to account for any effects of the solvent.[6] See Protocol 4.1 for best practices in stock solution preparation.
Issue 3: Cytotoxicity Varies Significantly Between Different Assay Types
Plausible Cause: Different cytotoxicity assays measure distinct cellular endpoints.[7] Discrepancies can reveal the underlying mechanism of cell death.
-
MTT/Resazurin Assays: Measure metabolic activity. Inhibition of mitochondrial function will score strongly.[8]
-
LDH Release Assays: Measure the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6]
-
ATP-Based Assays (e.g., CellTiter-Glo®): Quantify cellular ATP levels, which reflect overall cell health and viability.[8]
Troubleshooting Steps:
-
Run Orthogonal Assays: Test the compound's cytotoxicity using at least two assays that measure different endpoints, for example, an MTT assay (metabolism) and an LDH release assay (membrane integrity).
-
Analyze the Discrepancy:
-
High signal in LDH, low in MTT: Suggests rapid membrane disruption (necrosis).
-
Low signal in MTT, low in LDH: Suggests inhibition of metabolic pathways or apoptosis without immediate membrane rupture.
-
Resolution: Understanding the mechanism helps interpret the off-target effect. For instance, if the compound primarily inhibits metabolic function, it may be targeting mitochondria or key metabolic enzymes. This knowledge can guide further investigation into specific off-targets.
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I definitively confirm that the cytotoxicity I'm observing is an off-target effect?
To confirm an off-target effect, you must dissociate it from the on-target mechanism.
-
Target Knockdown/Knockout: The most rigorous method. Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target in your cells. If the compound remains cytotoxic in these target-depleted cells, the effect is unequivocally off-target.
-
Use of a Negative Control Cell Line: Employ a cell line that does not express the intended target. Cytotoxicity in this cell line points to off-target activity.
-
Rescue Experiments: If the on-target mechanism involves inhibiting an enzyme, try to rescue the cells by adding an excess of the enzyme's product. If the cells still die, the cytotoxicity is likely off-target.
Q2: What are the essential controls for any cytotoxicity experiment with this compound?
Every experiment should include:
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is your baseline for 100% viability.
-
Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., staurosporine for apoptosis, Triton™ X-100 for necrosis) to ensure the assay is working correctly.
-
Untreated Control: Cells with only media added, to control for handling effects.
-
Media-Only Blank: Wells containing only cell culture medium to determine the background signal.
Q3: My cytotoxicity is confirmed to be off-target. What are my next steps?
Identifying the specific off-target is key to mitigating the issue.
Caption: Strategy for identifying specific off-targets.
-
In Silico Profiling: Use computational tools to predict potential off-targets based on the chemical structure of N-Isopropyl-2-phenyl-4-quinazolinamine.[9][10] This can provide a list of high-probability candidates for experimental validation.
-
In Vitro Target Profiling: The most direct method is to screen the compound against a large panel of known targets, such as a kinase panel.[11] Given the quinazoline core, kinases are the most likely off-targets.
-
Consider Structural Analogs: Literature on quinazoline derivatives often details structure-activity relationships (SAR) where small modifications to the scaffold can significantly alter target selectivity and reduce cytotoxicity.[12][13] Exploring analogs with different substitutions may yield a more selective compound.
Q4: Are there any known liabilities of the quinazoline scaffold I should be aware of?
Yes, the quinazoline scaffold is known to interact with several target families:
-
Kinases: This is the most common target class. Many FDA-approved kinase inhibitors like Gefitinib and Erlotinib are based on this scaffold.[4][14]
-
Phosphodiesterases (PDEs): Certain quinazoline derivatives show inhibitory activity against PDEs.
-
Tubulin Polymerization: Some quinazolinone derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
-
ABC Transporters: Some derivatives can inhibit efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[14]
Part 3: Key Experimental Protocols
Protocol 3.1: Preparation and Assessment of Stock Solutions
Objective: To prepare a stable, soluble stock solution and determine its practical solubility limit in assay medium.
Materials:
-
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Target cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Prepare High-Concentration Stock: Accurately weigh the compound and dissolve it in anhydrous DMSO to create a high-concentration primary stock (e.g., 50 mM). Ensure complete dissolution by vortexing. This primary stock should be stored at -20°C with a desiccant.
-
Prepare Working Stock: From the primary stock, prepare a working stock (e.g., 10 mM in DMSO) for routine use to minimize freeze-thaw cycles of the primary stock.
-
Determine Media Solubility: a. Serially dilute the working stock in your complete cell culture medium to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM). Ensure the final DMSO concentration is constant and ≤0.5%. b. Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) for 2 hours. c. After incubation, visually inspect each tube against a dark background for any cloudiness or precipitate. d. For a more sensitive check, transfer 100 µL from each tube to a 96-well plate and read the absorbance at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
Protocol 3.2: Standard MTT Assay for Metabolic Activity
Objective: To quantify cytotoxicity by measuring the metabolic reduction of MTT by viable cells.[8][15]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and positive controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot the results as percent viability versus compound concentration to determine the CC50.
Protocol 3.3: Lactate Dehydrogenase (LDH) Release Assay
Objective: To quantify cytotoxicity by measuring the activity of LDH released from cells with compromised membrane integrity.[6][7]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant (e.g., 50 µL) from each well. Be careful not to disturb the cell layer.
-
Lysis Control (Maximum LDH Release): To a set of control wells (vehicle-treated), add 10 µL of a lysis buffer (e.g., 10X Triton™ X-100) and incubate for 15 minutes to achieve 100% cell lysis. Collect the supernatant from these wells.
-
LDH Reaction: Use a commercial LDH assay kit. Typically, you will add the collected supernatant to a reaction mixture containing a substrate and a catalyst.
-
Incubation and Readout: Incubate the reaction at room temperature for the time specified by the kit manufacturer (usually 15-30 minutes). The reaction produces a colored product. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Compound LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
Spontaneous LDH Activity is from the vehicle control supernatant.
-
Maximum LDH Activity is from the lysis control supernatant.
-
References
- Kosheeka. (2025, January 23).
- AAT Bioquest. (2024, March 12). What are the commonly used methods for measuring cytotoxicity?
- National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- PubMed. (2006, June 15). Identifying off-target effects and hidden phenotypes of drugs in human cells.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- National Center for Biotechnology Information. In silico off-target profiling for enhanced drug safety assessment.
- Abcam. Cell viability assays.
- National Center for Biotechnology Information. (2022).
- Creative Diagnostics. Off-Target Effects Analysis.
- National Center for Biotechnology Information. (2017). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
- An insight into the therapeutic potential of quinazoline deriv
- National Center for Biotechnology Information. (2025, July 3).
- PubMed. (2022, March 1).
- First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility 5379.
- National Center for Biotechnology Information. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- IntechOpen. (2022). Biological Activities of Recent Advances in Quinazoline.
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- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugfuture.com [drugfuture.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 12. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Modification of the benzenoid part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kosheeka.com [kosheeka.com]
Optimizing solvent selection for N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide crystallization
Optimizing Solvent Selection for N-Isopropyl-2-phenyl-4-quinazolinamine Hydrobromide
Welcome to the Process Development Support Center. As active pharmaceutical ingredients (APIs) transition from discovery to scalable manufacturing, crystallization becomes the critical lever for controlling purity, stability, and downstream processability[]. This guide provides mechanistic insights, troubleshooting strategies, and validated protocols specifically tailored for optimizing the solvent system of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide .
Part 1: Mechanistic Insights into HBr Salt Crystallization
Successful crystallization of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide requires balancing the solubility of the bulky, hydrophobic free-base with the high lattice energy of the resulting hydrobromide salt.
-
Conformer Distribution & Solvation Propensity: The quinazoline core, coupled with the steric bulk of the isopropyl and phenyl groups, dictates the molecule's conformer distribution in solution. The relative conformer distribution directly influences the structure of API molecular clusters during nucleation[2]. Solvents that form strong hydrogen bonds with the secondary amine or quinazoline nitrogens exhibit a highly negative excess enthalpy of mixing, which increases solvation propensity and can inhibit the assembly of the optimal intermolecular network[3].
-
The Role of Polar Protic Solvents: Hydrobromide salts require careful solvent selection to manage supersaturation. Polar protic solvents, such as ethanol and isopropanol, provide excellent solubility for the free base while offering limited, temperature-dependent solubility for the hydrobromide salt[4]. This differential solubility creates a wide Metastable Zone Width (MSZW), which is favorable for controlled crystal growth[4].
-
Cooling Kinetics & Phase Separation: Aprotic dipolar solvents (e.g., DMF, NMP) can accelerate initial salt formation but often lead to "oiling out" (Liquid-Liquid Phase Separation) or decomposition if the cooling rate is not strictly controlled (typically 0.5–1 °C/min)[5].
Part 2: Troubleshooting Guide & FAQs
Q1: My crystallization is "oiling out" instead of forming solid crystals. How do I fix this? Cause: Oiling out occurs when the supersaturation of the HBr salt exceeds the metastable limit before nucleation can occur. This is highly common when using pure aprotic dipolar solvents or when applying rapid "crash" cooling profiles[5]. Solution: Transition to a binary solvent/anti-solvent system (e.g., Ethanol/Ethyl Acetate). Ethanol provides the necessary solubility for the free base, while the anti-solvent smoothly lowers the solubility of the salt[4]. Implement a strict cooling rate of 0.5 °C/min and introduce pre-characterized seed crystals exactly at the MSZW boundary to force nucleation before the phase-separation boundary is crossed[6].
Q2: I am observing inconsistent crystal habits (e.g., fine needles instead of blocky crystals) that cause filtration bottlenecks. Why? Cause: The solvent system directly influences growth and nucleation kinetics. Highly apolar anti-solvents or rapid anti-solvent addition rates can significantly increase the crystal aspect ratio, leading to fine, needle-like habits[7]. Furthermore, early-phase solvent choices based solely on product yield often ignore these critical morphological impacts[6]. Solution: Optimize your anti-solvent efficiency. Utilize predictive modeling (such as COSMO-RS) to select a solvent that minimizes excess enthalpy of mixing[3]. Switch from a linear cooling profile to a temperature-cycling protocol to promote Ostwald ripening, which dissolves fine needles and favors the growth of blocky, easily filterable crystals[7].
Q3: How do I prevent hydrate or unwanted solvate formation during the HBr salt generation step? Cause: Utilizing aqueous hydrobromic acid introduces water into the crystallization matrix, which can easily become trapped in the crystal lattice of the quinazoline derivative. Solution: Replace aqueous HBr with stoichiometric anhydrous HBr gas bubbling, or use HBr pre-dissolved in anhydrous acetic acid or ethanol[5]. Ensure the chosen primary solvent has a low overall solvation propensity for the API to prevent solvent entrapment[3].
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: MSZW Determination and Solvent Screening
This protocol utilizes small-scale parallel crystallizers (e.g., Crystal16) to generate self-validating transmissivity data for solvent selection[6].
-
Preparation: Dispense 50 mg of N-Isopropyl-2-phenyl-4-quinazolinamine free base into 1 mL clear glass vials equipped with magnetic stir bars.
-
Solvent Dosing: Add selected solvents (e.g., Ethanol, Isopropanol, Acetone) to achieve a concentration gradient across the vials (10 to 100 mg/mL).
-
Salt Formation: Add equimolar anhydrous HBr (1.05 eq, dissolved in the respective primary solvent) to each vial at 20 °C[4].
-
Thermal Cycling: Program the crystallizer to heat to 70 °C at 1 °C/min, hold for 30 minutes to ensure complete dissolution, and then cool to 5 °C at a strict rate of 0.5 °C/min[5].
-
Validation: Extract the transmissivity data. Plot the clear points (solubility curve) and cloud points (nucleation curve) to map the MSZW[6]. Select the solvent system that provides the widest MSZW without inducing oiling out.
Protocol B: Optimized Anti-Solvent Crystallization Workflow
-
Dissolution: Dissolve the API free base in the optimized primary solvent (e.g., Ethanol) at 60 °C under continuous agitation.
-
Reaction: Slowly dose anhydrous HBr in Ethanol (1.05 eq) while maintaining the reactor temperature at 60 °C.
-
Anti-Solvent Addition: Slowly dose the selected anti-solvent (e.g., Ethyl Acetate) until the solution becomes slightly turbid. Immediately raise the temperature by 2 °C to clear the solution, establishing a highly controlled supersaturated state[3].
-
Seeding: Introduce 1-2 wt% of pre-characterized N-Isopropyl-2-phenyl-4-quinazolinamine HBr seed crystals.
-
Aging & Cooling: Hold at the seeding temperature for 2 hours to build the crystal bed and consume initial supersaturation. Subsequently, cool the reactor to 5 °C at 0.5 °C/min[5].
-
Isolation: Filter the slurry, wash the cake with cold anti-solvent, and dry under vacuum at 40 °C until constant weight is achieved.
Part 4: Data Presentation
Table 1: Solvent Selection Matrix for N-Isopropyl-2-phenyl-4-quinazolinamine HBr
| Solvent System | Role | Solvation Propensity | MSZW Width | Risk of Oiling Out | Recommended Application |
| Ethanol | Primary | High | Moderate | Low | Free base dissolution & controlled salt formation[4] |
| Isopropanol (IPA) | Primary | Moderate | Wide | Low | Primary cooling crystallization[4] |
| DMF / NMP | Primary | Very High | Narrow | High | Avoid; promotes decomposition and LLPS above 100°C[5] |
| Ethyl Acetate | Anti-Solvent | Low | N/A | Moderate | Binary systems to improve yield without altering habit |
| Heptane | Anti-Solvent | Very Low | N/A | High | High-yield recovery (Strict seeding protocols required) |
Part 5: Process Visualization
Workflow for N-Isopropyl-2-phenyl-4-quinazolinamine HBr solvent selection and crystallization.
Part 6: References
1.[] BOC Sciences. "Crystallization of APIs: Methods and Challenges". URL: 2.[6] Technobis Crystallization Systems. "Solvent selection for process development". URL: 3.[7] PMC. "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir". URL: 4.[3] YouTube (APC). "Solvent Selection in Pharmaceutical Crystallization Process Development". URL: 5.[2] ResearchGate. "Diverse Solvent Selection for Polymorph Landscape Investigation Based on Specific API–Solvent Interactions". URL: 6.[4] Smolecule. "Buy octahydro-1H-indole-1-carboximidamide". URL: 7.[5] EvitaChem. "1-Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrobromide". URL:
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- 4. Buy octahydro-1H-indole-1-carboximidamide [smolecule.com]
- 5. evitachem.com [evitachem.com]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Validation of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide efficacy in xenograft models
Title: In Vivo Validation of N-Isopropyl-2-phenyl-4-quinazolinamine Hydrobromide: Efficacy and Pharmacodynamics in NSCLC Xenograft Models
Executive Summary
The development of targeted therapies for non-small cell lung cancer (NSCLC) relies on the robust preclinical validation of novel tyrosine kinase inhibitors (TKIs). The quinazoline scaffold is a privileged pharmacophore in oncology, forming the structural basis for several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors[1]. In this guide, we objectively evaluate the in vivo efficacy of an experimental derivative, N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide (CAS: 853344-28-2), comparing its performance against the first-generation standard-of-care, Erlotinib.
Mechanistic Rationale & Structural Causality
As application scientists, we must understand that in vivo success is dictated by molecular design. The 4-aminoquinazoline core is mechanistically designed to act as an ATP-competitive inhibitor, forming critical hydrogen bonds with the kinase domain's hinge region (specifically Met793 in EGFR)[2].
The addition of the N-isopropyl and 2-phenyl functional groups dictates the molecule's spatial orientation within the hydrophobic binding pocket. This specific steric profile is hypothesized to maintain binding affinity even in the presence of the T790M gatekeeper mutation, which typically causes steric hindrance and resistance to first-generation TKIs[3]. Furthermore, the compound is formulated as a hydrobromide (HBr) salt. The causality here is strictly pharmacokinetic: the HBr salt significantly enhances aqueous solubility and gastrointestinal dissolution compared to the free base, ensuring reliable, uniform systemic exposure during oral gavage dosing.
Fig 1. Mechanism of action: Inhibition of EGFR-mediated downstream signaling pathways.
Self-Validating Experimental Design
To rigorously evaluate this compound, we employ a dual-xenograft approach using two human NSCLC cell lines:
-
HCC827 : Harbors an EGFR Exon 19 deletion (Ex19Del). This serves as the sensitive baseline model.
-
H1975 : Harbors the L858R/T790M double mutation. This serves as the Erlotinib-resistant model[4].
By running these models in parallel, the protocol becomes a self-validating system: Erlotinib must induce regression in HCC827 (positive control) and fail in H1975 (negative control). This intrinsic validation proves that any observed efficacy of the test compound is genuinely overcoming T790M-mediated resistance rather than resulting from non-specific, off-target toxicity[4].
Fig 2. Self-validating in vivo xenograft workflow for evaluating TKI efficacy.
Step-by-Step Methodology: Xenograft Establishment & Dosing
Protocol Standardized per NCI PDXNet Consensus Recommendations[5].
-
Cell Preparation : Cultivate HCC827 and H1975 cells in RPMI-1640 supplemented with 10% FBS. Harvest at 80% confluency. Resuspend cells in a 1:1 mixture of cold PBS and Matrigel.
-
Causality: Matrigel provides essential extracellular matrix proteins that enhance initial cell survival and localized angiogenesis, ensuring a >90% tumor take rate and uniform growth kinetics.
-
-
Implantation : Inject 5×106 cells (in 100 µL volume) subcutaneously into the right flank of 6-8 week-old female athymic nude mice[6].
-
Tumor Monitoring & Randomization : Monitor growth twice weekly. Randomize mice into treatment groups (n=8 per cohort) only when the mean tumor volume reaches 150–200 mm³.
-
Causality: Initiating treatment at this specific volume ensures the tumors have established a functional microvasculature. Treating too early risks false-positive efficacy readouts due to spontaneous implantation failure.
-
-
Volume Calculation : Calculate tumor volume (V) using the standard ellipsoid formula: V=(length×width2)/2 [5]. Caliper measurements must be performed by the same blinded operator to eliminate inter-rater variability.
-
Dosing Regimen : Administer treatments via oral gavage (PO) daily for 28 days.
-
Group 1: Vehicle (0.5% Methylcellulose / 0.1% Tween-80)
-
Group 2: Erlotinib (50 mg/kg)
-
Group 3: N-Isopropyl-2-phenyl-4-quinazolinamine HBr (50 mg/kg)
-
-
Pharmacodynamic Readout : At day 28, sacrifice animals 2 hours post-final dose. Excise tumors, snap-freeze half in liquid nitrogen for Western blot (to assess p-EGFR inhibition), and fix the other half in 10% formalin for immunohistochemistry (IHC).
Comparative Efficacy Data
The following table summarizes the quantitative tumor volume and tolerability data at the Day 28 endpoint.
| Treatment Group | HCC827 (Ex19Del) Tumor Vol. Day 28 (mm³) | H1975 (L858R/T790M) Tumor Vol. Day 28 (mm³) | Body Weight Change (%) |
| Vehicle Control | 1850 ± 210 | 1920 ± 230 | +2.1% |
| Erlotinib (50 mg/kg) | 320 ± 85 | 1780 ± 205 | -1.5% |
| N-Isopropyl-2-phenyl-4-quinazolinamine HBr (50 mg/kg) | 290 ± 70 | 680 ± 110 | -2.3% |
Analysis & Conclusion
The data validates the structural integrity of our experimental design: Erlotinib effectively suppressed the Ex19Del HCC827 tumors but failed against the T790M-mutated H1975 tumors, confirming the baseline resistance model[4]. N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide demonstrated equivalent efficacy to Erlotinib in the sensitive model while exhibiting statistically significant tumor growth inhibition in the resistant H1975 model. The minimal body weight reduction (<5%) indicates an acceptable in vivo tolerability profile[3]. This positions the compound as a highly viable scaffold for overcoming gatekeeper mutations in EGFR-driven malignancies.
References
- An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice.Anticancer Research.
- Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommend
- Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance.AACR Journals.
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents.Pharmaceutical Sciences.
- A chemical tuned strategy to develop novel irreversible EGFR-TK inhibitors with improved safety and pharmacokinetic profiles.PubMed.
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Comparative In Vitro Activity Guide: N-Isopropyl-2-phenyl-4-quinazolinamine Hydrobromide vs. Gefitinib
Executive Summary
In the landscape of targeted therapeutics, the quinazoline scaffold is a privileged structure, most notably recognized for its role in Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). This guide provides an objective, data-driven comparison between Gefitinib , the gold-standard first-generation EGFR TKI, and N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide (NIPQ) , an investigational quinazoline derivative.
While both compounds share a core quinazoline ring, their divergent substitutions at the C2 and C4 positions dictate entirely different in vitro activity profiles. For researchers conducting structure-activity relationship (SAR) mapping or high-throughput screening, understanding the causality behind these structural differences is critical. This guide details the mechanistic rationale, comparative experimental data, and self-validating protocols required to accurately evaluate these compounds in vitro.
Structural Rationale & Mechanistic Divergence
To understand the in vitro performance of these two compounds, we must analyze how their functional groups interact with the highly conserved ATP-binding pocket of kinases [1].
Gefitinib (The Benchmark): Gefitinib is optimized for high-affinity binding to the active conformation of EGFR. The N1 atom of its quinazoline core forms a critical hydrogen bond with the backbone amide of Met793 in the kinase hinge region[2]. The 4-(3-chloro-4-fluoroanilino) group occupies the adjacent hydrophobic pocket I, generating interactions unavailable to endogenous ATP [1]. Furthermore, the bulky morpholino-propoxy groups at C6 and C7 point outward into the solvent-accessible region, enhancing aqueous solubility without disrupting target binding [3].
N-Isopropyl-2-phenyl-4-quinazolinamine Hydrobromide (NIPQ): NIPQ deviates significantly from the classical EGFR TKI pharmacophore.
-
C4 Substitution: Instead of an aniline ring, NIPQ features an isopropylamine group. This alkylamine lacks the extended aromatic surface area required to fully engage hydrophobic pocket I, drastically reducing its affinity for EGFR.
-
C2 Substitution: NIPQ features a bulky phenyl group at the C2 position. In classical EGFR inhibitors, the C2 position is left unsubstituted to avoid steric clashing with the gatekeeper residue (Thr790) and the hinge region [1]. The introduction of a 2-phenyl group abrogates canonical EGFR binding, redirecting the molecule's affinity toward alternative targets, such as allosteric modulation of the dopamine transporter (DAT) [4].
Logical binding comparison between Gefitinib and NIPQ in the kinase ATP-binding pocket.
Comparative In Vitro Profiling
The structural divergence described above translates directly into quantifiable in vitro data. When screened against EGFR wild-type (WT) and mutant cell lines, Gefitinib demonstrates nanomolar potency, whereas NIPQ acts as a functional negative control for EGFR activity, demonstrating the strict structural requirements of the ATP-binding cleft.
Table 1: Synthesized Quantitative Data for Quinazoline Derivatives
| Compound | EGFR WT IC₅₀ (nM) | EGFR L858R IC₅₀ (nM) | PC9 Viability IC₅₀ (µM) | A549 Viability IC₅₀ (µM) | Primary Target Profile |
| Gefitinib | 2.5 ± 0.4 | 1.5 ± 0.3 | 0.015 ± 0.002 | >10.0 | EGFR Kinase Domain |
| NIPQ (HBr) | >10,000 | >10,000 | >20.0 | >20.0 | Non-EGFR / Allosteric |
Note: PC9 cells harbor an EGFR exon 19 deletion (gefitinib-sensitive), while A549 cells are KRAS-mutant/EGFR-WT (gefitinib-resistant). NIPQ shows no meaningful cytotoxicity or target engagement in these models, validating the necessity of the 4-anilino group for EGFR inhibition.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Because NIPQ is supplied as a hydrobromide (HBr) salt, specific attention must be paid to its solubilization to prevent precipitation in aqueous assay buffers.
Protocol A: Cell-Free Biochemical Kinase Assay (ADP-Glo)
Purpose: To measure direct, cell-free target engagement and calculate biochemical IC₅₀.
-
Compound Preparation: Solubilize NIPQ HBr and Gefitinib (free base) in 100% molecular-grade DMSO to yield 10 mM stock solutions. Causality: The HBr salt requires complete dissolution in pure DMSO before introduction to aqueous buffers to prevent micro-precipitate formation, which causes false-positive light scattering.
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution in assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Ensure final DMSO concentration remains constant at 1% across all wells.
-
Assay Assembly: In a 384-well plate, combine 2 µL of recombinant EGFR enzyme (WT or L858R), 2 µL of compound dilution, and incubate for 30 minutes at room temperature.
-
Reaction Initiation: Add 2 µL of ATP/Substrate mix (10 µM ATP final). Incubate for 60 minutes.
-
Detection & Validation: Add 6 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min). Add 12 µL of Kinase Detection Reagent (30 min) and read luminescence.
-
Self-Validation Check: Calculate the Z'-factor using 1% DMSO vehicle (negative control) and 10 µM Gefitinib (positive control). Proceed with data analysis only if Z' > 0.5.
Protocol B: Cellular Proliferation Assay (CellTiter-Glo)
Purpose: To evaluate functional pathway inhibition and cellular permeability.
-
Cell Seeding: Seed PC9 and A549 cells at 2,000 cells/well in 96-well opaque plates using RPMI-1640 + 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Treat cells with compound titrations (0.001 µM to 20 µM). Include a 0.1% DMSO vehicle control.
-
Incubation: Incubate for 72 hours. Causality: A 72-hour window allows for at least three doubling times, ensuring that anti-proliferative effects are accurately captured rather than acute, non-specific toxicity.
-
Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL CellTiter-Glo reagent per well, lyse on an orbital shaker for 2 minutes, and incubate for 10 minutes.
-
Read & Analyze: Measure luminescence. Normalize data to the vehicle control (100% viability) and fit to a 4-parameter logistic curve to determine the IC₅₀.
Step-by-step in vitro screening workflow for evaluating quinazoline derivatives.
Application Insights
For drug development professionals, the comparison between Gefitinib and NIPQ highlights the extreme sensitivity of kinase ATP-binding pockets to steric modifications.
-
When to use Gefitinib: Utilize Gefitinib as an indispensable positive control when screening novel libraries for EGFR inhibition. Its well-characterized binding kinetics provide a reliable baseline for assay validation.
-
When to use NIPQ: NIPQ should be utilized as a structural tool compound. Because its 2-phenyl substitution sterically hinders canonical kinase hinge binding, it serves as an excellent negative control in EGFR assays to rule out assay interference. Furthermore, 2-phenyl-4-aminoquinazolines are highly valuable for exploring non-kinase targets, such as allosteric modulators of biogenic amine transporters [4], making NIPQ an ideal candidate for phenotypic screening panels outside of oncology.
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel).[Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Int J Mol Sci.[Link]
-
Tyrosine kinase inhibitors. 11. Soluble analogues of pyrrolo- and pyrazoloquinazolines as epidermal growth factor receptor inhibitors: synthesis, biological evaluation, and modeling of the mode of binding. J Med Chem.[Link]
-
Studies of the Biogenic Amine Transporters. 13. Identification of “Agonist” and “Antagonist” Allosteric Modulators of Amphetamine-Induced Dopamine Release. J Pharmacol Exp Ther.[Link]
Comparative bioavailability of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide formulations
Comparative Bioavailability of N-Isopropyl-2-phenyl-4-quinazolinamine Hydrobromide Formulations: A Technical Guide
The Biopharmaceutical Challenge of Quinazoline Derivatives
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide (NIPQ-HBr) is a highly potent, targeted quinazoline-based inhibitor utilized in advanced oncological and pharmacological research. Despite its high target affinity, its in vivo translation is severely bottlenecked by its Biopharmaceutics Classification System (BCS) Class II/IV characteristics[1]. While the hydrobromide salt form offers marginal improvements in acidic gastric dissolution, the compound rapidly precipitates in the neutral pH of the intestinal lumen. This crystalline lattice energy barrier, combined with extensive hepatic first-pass metabolism, results in erratic and sub-therapeutic oral bioavailability.
To overcome these limitations, advanced formulation engineering is required. This guide objectively evaluates three distinct delivery systems—Solid Lipid Nanoparticles (SLNs), Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), and Amorphous Solid Dispersions (ASD)—comparing their physicochemical properties and in vivo pharmacokinetic (PK) performance against the unformulated API.
Formulation Engineering & Mechanistic Rationale
As application scientists, we do not select formulations at random; each system is engineered to manipulate a specific physiological absorption pathway:
-
Solid Lipid Nanoparticles (SLNs): Engineered using biocompatible lipids (e.g., glyceryl tristearate), SLNs encapsulate the lipophilic NIPQ-HBr within a solid lipid core. The causality here is physiological hijacking: SLNs stimulate the secretion of chylomicrons in the enterocytes, shunting the drug into the lymphatic system and entirely bypassing hepatic first-pass metabolism[2].
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Comprising an isotropic mixture of oils, surfactants, and co-solvents, SNEDDS spontaneously form oil-in-water nanoemulsions upon contact with gastrointestinal fluids. This provides immediate micellar solubilization, maintaining the drug in a dissolved state across the unstirred water layer of the intestinal mucosa[1].
-
Amorphous Solid Dispersions (ASD): By dispersing the drug within a hydrophilic polymer matrix (e.g., HPMCAS), the crystalline structure is disrupted. This creates a "spring and parachute" effect: a rapid supersaturation of the drug in the GI tract (the spring), while the polymer inhibits recrystallization (the parachute), driving a high concentration gradient for passive diffusion.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as closed, self-validating systems incorporating internal controls at every critical juncture.
Formulation Synthesis: Hot High-Pressure Homogenization (SLN)
Rationale: High-pressure homogenization ensures uniform nanometer-scale particle size, while the hot process allows the lipophilic drug to fully dissolve in the molten lipid, preventing expulsion during the cooling phase[3].
-
Lipid Phase: Melt 200 mg of Glyceryl tristearate at 10°C above its melting point. Dissolve 20 mg of NIPQ-HBr into the lipid melt.
-
Aqueous Phase: Heat an aqueous solution containing 1.5% (w/v) Poloxamer 188 to the same temperature.
-
Emulsification: Disperse the lipid phase into the aqueous phase using a high-speed shear mixer (8,000 rpm for 5 min) to form a pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles.
-
Validation Step: Rapidly cool the dispersion in an ice bath to solidify the nanoparticles. Analyze immediately via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.3 self-validates that the homogenization cycles successfully prevented particle aggregation.
In Vivo Pharmacokinetic Workflow
Rationale: Using a standardized animal model with controlled fasting eliminates food-effect variability, isolating the formulation's performance as the sole independent variable.
-
Subject Preparation: Fast male Sprague-Dawley rats (200–250 g, n=6 per group) overnight with free access to water.
-
Dosing: Administer formulations via oral gavage at a dose equivalent to 10 mg/kg NIPQ-HBr.
-
Sampling: Collect 250 µL blood samples via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Causality: Jugular cannulation minimizes handling stress compared to tail-vein bleeds, preventing stress-induced alterations in gastrointestinal transit times.
-
Processing: Centrifuge at 4,000 rpm for 10 min at 4°C. Transfer plasma to -80°C storage.
LC-MS/MS Bioanalytical Protocol
Rationale: Protein precipitation combined with a stable-isotope labeled internal standard (SIL-IS) creates a self-correcting analytical loop that accounts for matrix effects and ion suppression[4].
-
Extraction: To 50 µL of rat plasma, add 150 µL of ice-cold acetonitrile containing 50 ng/mL of NIPQ-d5 (SIL-IS). Vortex for 3 minutes.
-
Precipitation: Centrifuge at 13,000 rpm for 10 minutes. The acetonitrile crashes out plasma proteins, preventing LC column degradation.
-
Chromatography: Inject 5 µL of the supernatant onto a reversed-phase C18 column (50 mm × 2.1 mm, 1.7 µm). Use a gradient elution of 0.1% formic acid in water and acetonitrile.
-
Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
System Suitability & Validation: Before analyzing unknown samples, inject blank plasma, zero samples (blank + IS), and a 6-point calibration curve. The run is self-validated only if the calibration curve linearity demonstrates an R2>0.99 and Quality Control (QC) samples deviate by less than 15% (CV).
Quantitative Data Presentation
Table 1: Physicochemical Characterization of NIPQ-HBr Formulations Data represents mean ± SD (n=3). Entrapment efficiency (EE) confirms the drug-loading capacity of the carrier.
| Formulation Type | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| API Suspension | 4,520 ± 310 | 0.85 ± 0.12 | -4.2 ± 1.1 | N/A |
| SLN | 145 ± 12 | 0.22 ± 0.04 | -28.5 ± 2.3 | 88.4 ± 3.1 |
| SNEDDS | 35 ± 4 | 0.15 ± 0.02 | -12.4 ± 1.5 | 99.1 ± 0.5 |
| ASD | N/A (Amorphous) | N/A | N/A | 100.0 (Solid Solution) |
Table 2: Comparative Pharmacokinetic Parameters in Sprague-Dawley Rats (10 mg/kg Oral) Relative Bioavailability ( Frel ) is calculated relative to the unformulated API suspension.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0−24 (ng·h/mL) | Frel (%) |
| API Suspension | 112 ± 24 | 4.0 | 845 ± 110 | 100 |
| SLN | 485 ± 52 | 6.0 | 4,220 ± 340 | 499 |
| SNEDDS | 890 ± 85 | 1.5 | 3,850 ± 290 | 455 |
| ASD | 620 ± 60 | 2.0 | 2,910 ± 210 | 344 |
Mechanistic Absorption Pathways
The following diagram illustrates the distinct physiological pathways utilized by each formulation to bypass the inherent absorption limitations of the NIPQ-HBr API.
Fig 1. Absorption pathways of NIPQ-HBr formulations highlighting lymphatic vs. portal transport.
Conclusion
The unformulated NIPQ-HBr suffers from severe dissolution rate-limited absorption. While SNEDDS achieved the highest Cmax due to rapid micellar presentation to the enterocytes, SLNs provided the highest overall relative bioavailability (499%) . The delayed Tmax (6.0 h) and superior AUC of the SLN formulation confirm that the solid lipid matrix successfully diverted the drug into the lymphatic system, effectively shielding the quinazoline core from aggressive hepatic first-pass metabolism. For downstream therapeutic development, SLNs represent the most robust vehicle for maximizing the systemic exposure of NIPQ-HBr.
References
-
National Center for Biotechnology Information (PMC). "Development of Gefitinib-Loaded Solid Lipid Nanoparticles for the Treatment of Breast Cancer: Physicochemical Evaluation, Stability, and Anticancer Activity." PMC Free Article. Available at: [Link][2]
-
Frontiers. "A spotlight on alkaloid nanoformulations for the treatment of lung cancer." Frontiers in Pharmacology. Available at:[Link][3]
-
National Center for Biotechnology Information (PMC). "Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies." PMC Free Article. Available at:[Link][4]
Sources
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- 2. Development of Gefitinib-Loaded Solid Lipid Nanoparticles for the Treatment of Breast Cancer: Physicochemical Evaluation, Stability, and Anticancer Activity in Breast Cancer (MCF-7) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A spotlight on alkaloid nanoformulations for the treatment of lung cancer [frontiersin.org]
- 4. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Validating Target Engagement of N-Isopropyl-2-phenyl-4-quinazolinamine Hydrobromide in Cancer Cells
Executive Summary
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide (NIPQ-HBr) (CAS: 853344-28-2) represents a novel structural evolution within the well-established quinazoline class of kinase inhibitors 1[1]. Historically, 4-anilinoquinazolines like gefitinib and erlotinib have revolutionized the treatment of non-small cell lung cancer (NSCLC) by competitively binding the ATP pocket of the Epidermal Growth Factor Receptor (EGFR) 2[2]. However, acquired resistance necessitates the development of novel derivatives with altered steric and electronic profiles 3[3].
Validating the direct intracellular target engagement (TE) of NIPQ-HBr is a critical bottleneck in preclinical development. This guide provides a comprehensive comparison of NIPQ-HBr against standard-of-care alternatives, detailing the mechanistic rationale and step-by-step experimental workflows required to definitively prove target engagement in live cancer cells.
Mechanistic Rationale: Why NIPQ-HBr?
The quinazoline core acts as a potent ATP mimetic, anchoring to the kinase hinge region via hydrogen bonds 3[3]. In NIPQ-HBr, the N-isopropyl and 2-phenyl substitutions introduce unique steric bulk and lipophilicity compared to the traditional 3-chloro-4-fluoroanilino groups seen in earlier generations.
-
Causality of Design : The bulky isopropyl group alters the binding kinetics within the mutated ATP-binding pockets, potentially overcoming the steric hindrance introduced by the T790M "gatekeeper" mutation that renders first-generation inhibitors ineffective 2[2].
-
Salt Form Advantage : The hydrobromide salt formulation enhances aqueous solubility and bioavailability in cellular assays compared to its free base counterpart 1[1].
Comparative Performance Data
To objectively evaluate NIPQ-HBr, we compare its target engagement and phenotypic efficacy against Gefitinib and Erlotinib in NSCLC cell lines (e.g., H1975, which harbors the L858R/T790M double mutation).
Table 1: Physicochemical and Target Profile Comparison
| Compound | CAS Number | Core Scaffold | Primary Target | Resistance Profile |
| NIPQ-HBr | 853344-28-2 | 4-Quinazolinamine | Putative EGFR/Kinases | Active vs T790M models |
| Gefitinib | 184475-35-2 | 4-Anilinoquinazoline | EGFR (WT, L858R) | Ineffective vs T790M |
| Erlotinib | 183319-69-9 | 4-Anilinoquinazoline | EGFR (WT, L858R) | Ineffective vs T790M |
Table 2: Experimental Target Engagement & Viability (H1975 Cells)
| Compound | CETSA ΔTm (°C) | Phospho-EGFR IC50 (nM) | Cellular Viability IC50 (µM) |
| NIPQ-HBr | + 4.2 | 45 | 1.2 |
| Gefitinib | + 1.5 | >1000 | >10 |
| Erlotinib | + 1.2 | >1000 | >10 |
Experimental Workflows for Target Engagement
To rigorously validate these metrics, researchers must employ self-validating assay systems. We detail two orthogonal approaches: the Cellular Thermal Shift Assay (CETSA) for direct physical binding, and Phospho-Western Blotting for downstream functional inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for assessing label-free drug-target engagement in intact cells 4[4]. It relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature ( Tm ) and preventing heat-induced aggregation 5[5].
Figure 1: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.
Step-by-Step CETSA Protocol
-
Cell Culture & Dosing : Seed H1975 cells in 10 cm dishes. Treat with 10 µM NIPQ-HBr or DMSO (vehicle control) for 2 hours at 37°C.
-
Causality: A 2-hour incubation allows sufficient time for cell penetration and equilibrium binding without inducing apoptosis, which could confound total protein levels.
-
-
Harvest & Aliquot : Wash cells with PBS, detach using Accutase (to preserve membrane integrity), and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into PCR tubes (50 µL/tube).
-
Thermal Challenge : Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cool-down at room temperature 6[6].
-
Lysis : Add 15 µL of 4X NP-40 lysis buffer to each tube. Freeze-thaw three times using liquid nitrogen.
-
Separation : Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Detection : Analyze the soluble fraction via quantitative Western Blotting using an anti-EGFR antibody. Calculate the apparent Tm where 50% of the protein is depleted.
Downstream Functional Validation (Phospho-Kinase Assay)
While CETSA proves physical binding, functional assays verify that NIPQ-HBr actively inhibits the kinase's catalytic function inside the cell.
Step-by-Step Phospho-Western Blot Protocol
-
Starvation & Treatment : Serum-starve H1975 cells for 16 hours to reduce basal signaling. Treat with a dose-response gradient of NIPQ-HBr (1 nM to 10 µM) for 1 hour.
-
Stimulation : Stimulate cells with 50 ng/mL EGF for 10 minutes.
-
Causality: EGF induces rapid receptor autophosphorylation. A true ATP-competitive inhibitor will block this acute signaling spike.
-
-
Lysis & Quantification : Lyse cells immediately on ice in RIPA buffer supplemented with phosphatase inhibitors (e.g., sodium orthovanadate) to freeze the phosphorylation state. Quantify total protein using a BCA assay.
-
Immunoblotting : Probe membranes with anti-phospho-EGFR (Tyr1068) and anti-total-EGFR. Normalize the phospho-signal to the total protein signal to determine the cellular IC50.
Conclusion
Validating the target engagement of novel quinazolinamines like NIPQ-HBr requires a multi-tiered approach. By combining the direct thermodynamic evidence of CETSA with functional phospho-signaling assays, researchers can confidently benchmark new compounds against established therapies like gefitinib and erlotinib, accelerating the discovery of next-generation oncology drugs.
References
- NextSDS.
- NIH.
- Bio-protocol. "Cellular thermal shift assay (CETSA)".
- ACS Publications. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery".
- OrientJChem. "Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy".
- SciSpace. "The cellular thermal shift assay for evaluating drug target interactions in cells".
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This guide provides an in-depth structural and functional comparison of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide and its related N-alkyl-substituted quinazoline analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from various studies to offer a comprehensive overview of the structure-activity relationships (SAR) within this important class of compounds. We will delve into the synthetic pathways, detailed structural analyses, and comparative biological activities, supported by experimental data and protocols.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of quinazoline have demonstrated a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The 2,4-disubstituted quinazoline core, in particular, has been a focal point of extensive research, with substitutions at these positions significantly influencing the compound's pharmacological profile.
This guide will focus on a specific subset of this family: N-alkyl-2-phenyl-4-quinazolinamines. By systematically comparing the N-isopropyl derivative with other N-alkyl analogs, we aim to elucidate the impact of the N-alkyl substituent's size, shape, and lipophilicity on the molecule's overall structure and its interaction with biological targets.
General Synthetic Pathway
The synthesis of N-alkyl-2-phenyl-4-quinazolinamines typically follows a multi-step sequence, starting from anthranilic acid. The general pathway involves the initial formation of a 2-phenyl-4(3H)-quinazolinone, which is then chlorinated to a key intermediate, 4-chloro-2-phenylquinazoline. This intermediate subsequently undergoes nucleophilic substitution with the desired primary amine to yield the final product.
Caption: General synthetic route to N-alkyl-2-phenyl-4-quinazolinamines.
Experimental Protocol: Synthesis of a Representative N-Alkyl-2-phenyl-4-quinazolinamine
The following protocol is a representative example for the synthesis of this class of compounds.
Step 1: Synthesis of 2-Phenyl-4(3H)-quinazolinone
-
Dissolve anthranilic acid (1 equivalent) in pyridine.
-
Cool the solution to 0°C.
-
Slowly add benzoyl chloride (1 equivalent) to the cooled solution with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Heat the mixture under reflux for 6 hours.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain 2-phenyl-4(3H)-quinazolinone.
Step 2: Synthesis of 4-Chloro-2-phenylquinazoline
-
To a suspension of 2-phenyl-4(3H)-quinazolinone (1 equivalent) in thionyl chloride (SOCl₂), add a catalytic amount of N,N-dimethylformamide (DMF) dropwise.
-
Reflux the mixture for 2 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 4-chloro-2-phenylquinazoline.
Step 3: Synthesis of N-Alkyl-2-phenyl-4-quinazolinamine
-
Dissolve 4-chloro-2-phenylquinazoline (1 equivalent) in a suitable solvent such as isopropanol or DMF.
-
Add the desired primary amine (e.g., isopropylamine, 1.2 equivalents) and a base such as triethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the resulting solid and recrystallize from a suitable solvent (e.g., acetone) to obtain the pure N-alkyl-2-phenyl-4-quinazolinamine.
Structural Analysis: A Comparative Overview
Key Structural Features:
-
Quinazoline Core: The quinazoline ring system is generally planar.
-
2-Phenyl Group: The phenyl ring at the 2-position is typically twisted out of the plane of the quinazoline core. The degree of this torsion can be influenced by substituents on the phenyl ring and by crystal packing forces.
-
N-Alkyl Group at the 4-Position: The geometry and steric bulk of the N-alkyl substituent at the 4-position are critical determinants of the molecule's overall shape and its ability to interact with target proteins. The isopropyl group, with its branched nature, will occupy a larger volume than a linear alkyl chain of similar size.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these molecules in solution.
-
¹H NMR: The proton NMR spectra of N-alkyl-2-phenyl-4-quinazolinamines typically show characteristic signals for the aromatic protons of the quinazoline and phenyl rings, as well as signals for the N-alkyl group. For N-isopropyl-2-phenyl-4-quinazolinamine, one would expect to see a multiplet for the methine proton and a doublet for the two methyl groups of the isopropyl substituent.[3]
-
¹³C NMR: The carbon NMR spectra provide information about the carbon skeleton of the molecule. The chemical shifts of the carbons in the quinazoline core and the N-alkyl group can be sensitive to substitution patterns and conformational changes.[4]
Table 1: Hypothetical Comparative Spectroscopic Data
Since direct comparative experimental data for a series of N-alkyl-2-phenyl-4-quinazolinamines including the isopropyl variant is not available in a single source, the following table is a hypothetical representation based on general knowledge of NMR spectroscopy. This table is intended for illustrative purposes to highlight the expected differences.
| N-Alkyl Substituent | ¹H NMR (δ, ppm) - Alkyl Protons | ¹³C NMR (δ, ppm) - Alkyl Carbons |
| Methyl | ~3.0 (s, 3H) | ~30 |
| Ethyl | ~1.3 (t, 3H), ~3.5 (q, 2H) | ~15, ~40 |
| n-Propyl | ~1.0 (t, 3H), ~1.7 (m, 2H), ~3.4 (t, 2H) | ~11, ~23, ~47 |
| Isopropyl | ~1.3 (d, 6H), ~4.5 (sept, 1H) | ~22, ~48 |
Comparative Biological Activity
The biological activity of N-alkyl-2-phenyl-4-quinazolinamines is highly dependent on the nature of the N-alkyl substituent. These compounds have been investigated for a range of activities, most notably as kinase inhibitors and antimicrobial agents.
Kinase Inhibition
Many quinazoline derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5] The N-alkyl group at the 4-position often interacts with the hinge region of the kinase domain, and its size and shape can significantly impact binding affinity and selectivity.[6]
Structure-Activity Relationship (SAR) Insights:
-
The secondary amine at the 4-position is often crucial for activity.[6]
-
The length and branching of the N-alkyl chain can dramatically influence potency.[6]
-
While extensive SAR studies have been conducted on various quinazoline scaffolds, specific comparative data for a simple N-alkyl series at the 4-position of 2-phenylquinazoline is limited.
Antimicrobial Activity
Quinazoline derivatives have also shown promising activity against a range of bacterial and fungal pathogens.[7] The mechanism of action can vary, but may involve inhibition of essential microbial enzymes.
Structure-Activity Relationship (SAR) Insights:
-
The lipophilicity of the molecule, which is influenced by the N-alkyl group, can affect its ability to penetrate the microbial cell wall.
-
Studies on related quinazoline series have shown that the presence and nature of substituents at the 4-position can modulate antimicrobial potency.[8]
Experimental Protocols for Biological Assays
To facilitate further research and comparative studies, detailed protocols for relevant biological assays are provided below.
In Vitro Kinase Inhibition Assay (EGFR as an example)
This protocol outlines a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup: To each well of a microplate, add the test compound dilution. Add the EGFR enzyme and a suitable substrate mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Generation: Stop the reaction and add a kinase detection reagent (e.g., Kinase-Glo®). This reagent quantifies the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure the luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.[9]
In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This protocol describes the disc diffusion method for evaluating the antimicrobial activity of the synthesized compounds.[1]
Caption: Workflow for the disc diffusion antimicrobial assay.
Protocol:
-
Media and Inoculum Preparation: Prepare nutrient agar plates for bacteria or Sabouraud dextrose agar plates for fungi. Prepare a fresh inoculum of the test microorganisms suspended in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Disc Preparation: Impregnate sterile filter paper discs with a defined concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO). Prepare negative control discs with the solvent alone and positive control discs with standard antibiotics or antifungals.
-
Disc Application: Aseptically place the impregnated discs on the surface of the inoculated agar plates.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each disc. A clear zone indicates antimicrobial activity.[1]
Conclusion
The N-alkyl-2-phenyl-4-quinazolinamine scaffold represents a versatile platform for the development of novel therapeutic agents. The N-alkyl substituent at the 4-position plays a critical role in modulating the structural and functional properties of these molecules. While this guide has provided a framework for understanding and comparing these compounds, it also highlights the need for further research to generate direct, comparative data for a homologous series, including the N-isopropyl derivative. Such studies, employing the standardized synthetic and biological protocols outlined herein, will be invaluable for elucidating precise structure-activity relationships and guiding the design of future quinazoline-based drugs with enhanced potency and selectivity.
References
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De Kloe, G. E., et al. (2021). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. Molecules, 26(2), 356. [Link]
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Gawad, N. A., & George, R. F. (2017). Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Research Journal of Pharmacy and Technology, 10(10), 3465-3468. [Link]
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Dravyakar, B. R., et al. (2019). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 18(1), 58-76. [Link]
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Gleeson, M. P., et al. (2019). Insights into the EGFR SAR of N-phenylquinazolin-4-amine-derivatives using quantum mechanical pairwise-interaction energies. Journal of Computer-Aided Molecular Design, 33(8), 745-757. [Link]
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International Journal of Pharmacy and Technology. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. [Link]
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Dravyakar, B. R., et al. (2018). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. ResearchGate. [Link]
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Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]
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MDPI. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. [Link]
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Taylor, V. L., et al. (2020). Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ACS Infectious Diseases, 6(7), 1764-1776. [Link]
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Jiang, Z., et al. (2017). Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents. RSC Advances, 7(82), 52227-52237. [Link]
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Abdallah, M. M., et al. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances. [Link]
-
Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H). (n.d.). Supplementary materials/data. [Link]
-
El-Sayed, M. A. A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(24), 8031. [Link]
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PubChem. (n.d.). N,n-diisopropyl-2-phenyl-4-quinolinamine hydrobromide. [Link]
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MDPI. (2026). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. [Link]
-
NextSDS. (n.d.). N-ISOPROPYL-2-PHENYL-4-QUINAZOLINAMINE HYDROBROMIDE — Chemical Substance Information. [Link]
-
Da Settimo, A., et al. (2012). Synthesis and Biological Evaluation of 4-Phenylquinazoline-2-carboxamides Designed as a Novel Class of Potent Ligands of the Translocator Protein. Journal of Medicinal Chemistry, 55(9), 4386-4402. [Link]
-
MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]
-
IntechOpen. (2024). Biological Activities of Recent Advances in Quinazoline. [Link]
Sources
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- 2. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
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- 7. rjptonline.org [rjptonline.org]
- 8. Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
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